tert-Butyl 3-(methylamino)propylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMSPDZAVBIXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461899 | |
| Record name | tert-Butyl 3-(methylamino)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442514-22-9 | |
| Record name | tert-Butyl 3-(methylamino)propylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(methylamino)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(methylamino)propylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(methylamino)propylcarbamate (CAS No. 442514-22-9) is a bifunctional organic molecule that has garnered significant interest in the field of drug discovery and development. Its structure, incorporating a Boc-protected amine and a secondary amine, makes it a valuable building block and linker molecule. Notably, it is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates its role in the PROTAC pathway.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that several of these values are predicted through computational models and may differ from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O₂ | [2][3][4] |
| Molecular Weight | 188.27 g/mol | [2][3][4] |
| CAS Number | 442514-22-9 | [2][3] |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| Boiling Point | 280.3 ± 23.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 12.82 ± 0.46 (Predicted) | [2] |
| Solubility | Very soluble (Predicted, Log S = -1.09) | [5] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the organic solid
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[6][7]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated rapidly to obtain an approximate melting point.
-
The apparatus is allowed to cool.
-
A second sample is prepared and heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[8]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[8]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)[10][11]
-
Clamps and stand
Procedure:
-
A few milliliters of the liquid sample are placed into a small test tube.[12]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[10][12]
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is heated gently and uniformly.[10]
-
As the liquid heats, air trapped in the capillary tube will slowly bubble out.
-
The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point of the liquid.[10]
Solubility Determination
Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach using a range of solvents is typically employed.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Spatula
-
Vortex mixer (optional)
-
Solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents like ethanol, diethyl ether)
Procedure:
-
Place a small, measured amount of the compound (e.g., 25 mg of solid or 0.05 mL of liquid) into a small test tube.[13]
-
Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[13]
-
After each addition, shake the tube vigorously for a set period (e.g., 60 seconds).[13][14]
-
Observe whether the compound dissolves completely. The compound is considered soluble if no solid particles or liquid droplets are visible.
-
This process is repeated with a series of solvents to classify the compound based on its solubility profile (e.g., water-soluble, acid-soluble, base-soluble, or soluble in organic solvents).[15]
pKa Determination
The pKa value quantifies the acidity of a compound. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with an electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid or base (titrant)
-
Solvent (e.g., water, or a mixed aqueous-organic solvent system if the compound is not water-soluble)
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent in a beaker.
-
The pH electrode is calibrated and placed in the solution.
-
The titrant is added in small, precise increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve. For the titration of a weak base with a strong acid, the pKa is the pH at the half-equivalence point (where half of the base has been neutralized).
Role in PROTAC Signaling Pathway
This compound serves as a linker component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 442514-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 442514-22-9 [chemicalbook.com]
- 4. This compound, CAS No. 442514-22-9 - iChemical [ichemical.com]
- 5. 442514-22-9 | tert-Butyl (3-(methylamino)propyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. scribd.com [scribd.com]
Spectroscopic Profile of tert-Butyl 3-(methylamino)propylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tert-butyl 3-(methylamino)propylcarbamate, a key bifunctional molecule employed in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. This document compiles predicted and comparative spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.
Core Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and overall identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted Data)
The following table summarizes the predicted proton NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.20 | Quartet (q) | 2H | -CH₂-NH-Boc |
| ~2.55 | Triplet (t) | 2H | -CH₂-NH-CH₃ |
| ~2.35 | Singlet (s) | 3H | -NH-CH₃ |
| ~1.60 | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- |
| ~1.40 | Singlet (s) | 9H | -C(CH₃)₃ |
| ~1.35 (broad) | Singlet (s) | 1H | -NH-Boc |
| ~1.15 (broad) | Singlet (s) | 1H | -NH-CH₃ |
¹³C NMR (Predicted Data)
The predicted carbon NMR spectral data provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~78.5 | -C(CH₃)₃ |
| ~48.0 | -CH₂-NH-CH₃ |
| ~39.0 | -CH₂-NH-Boc |
| ~36.0 | -NH-CH₃ |
| ~30.0 | -CH₂-CH₂-CH₂- |
| ~28.0 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following data is for the closely related compound tert-butyl (3-aminopropyl)carbamate and is provided for comparative purposes.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | N-H Stretch (amine and carbamate) |
| 2970-2850 | Strong | C-H Stretch (alkyl) |
| ~1685 | Strong | C=O Stretch (carbamate) |
| ~1520 | Medium | N-H Bend (carbamate) |
| ~1160 | Strong | C-O Stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The expected molecular ion for this compound is [M+H]⁺ = m/z 189.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the target molecule.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 16-64 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound.
Materials:
-
Mass spectrometer with an Electrospray Ionization (ESI) source
-
This compound sample
-
Solvent (e.g., methanol or acetonitrile)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Visualization of Analytical Workflow
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Interplay of spectroscopic techniques for molecular confirmation.
Caption: Generalized workflow for spectroscopic analysis.
The Core Function of tert-Butyl 3-(methylamino)propylcarbamate as a PROTAC Linker Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The architecture of a PROTAC is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This technical guide delves into the function of tert-Butyl 3-(methylamino)propylcarbamate, a common building block for the synthesis of flexible alkyl amine PROTAC linkers. We will explore its role in the context of overall PROTAC function, supported by representative quantitative data for this linker class, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction: The Central Role of the PROTAC Linker
A PROTAC's mechanism of action is predicated on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker is not a passive tether; its length, flexibility, composition, and attachment points are pivotal in orchestrating this three-body interaction.[][4] An optimal linker facilitates cooperative protein-protein interactions that enhance the stability of the ternary complex, directly impacting degradation potency.[1]
Flexible linkers, such as those derived from alkyl chains and polyethylene glycol (PEG), are the most common types used in PROTAC development due to their synthetic tractability and their ability to allow the two ligands to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[1][5] However, this flexibility can also introduce an entropic penalty upon binding, potentially reducing ternary complex stability.[1] Furthermore, the linker's chemical makeup profoundly influences the PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[4][6]
This compound: A Profile
This compound is commercially available as a building block for PROTAC linker synthesis.[7][8][9][10] Its structure consists of a three-carbon (propyl) alkyl chain with a terminal secondary amine (methylamino) and a mono-Boc-protected primary amine.
-
Chemical Structure: Boc-NH-(CH₂)₃-NH-CH₃
-
Classification: Mono-Boc-protected diamine; a precursor to a flexible, alkyl amine linker.
The key features of this molecule as a linker precursor are:
-
Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group. This allows for the selective deprotection and sequential coupling of the POI ligand and the E3 ligase ligand during PROTAC synthesis.[5]
-
Flexible Alkyl Chain: The propyl (-C3H6-) backbone offers significant conformational flexibility.[6] This flexibility can be advantageous for spanning the distance between the POI and E3 ligase and enabling the formation of a stable ternary complex.[6]
-
Amine Functionality: The presence of the amine groups introduces polarity, which can help mitigate the high lipophilicity often associated with pure alkyl chains, potentially improving aqueous solubility.[6] These amine groups serve as key handles for conjugation to the ligands, typically through amide bond formation.[11]
General PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, highlighting the central role of the linker in forming the ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: Impact of Alkyl Amine Linkers on PROTAC Performance
While specific degradation data for PROTACs using the precise 3-(methylamino)propyl linker is not widely published, extensive research has characterized the structure-activity relationships (SAR) for similar short, flexible alkyl linkers. The following tables summarize representative data compiled from the literature to illustrate key principles.
Table 1: Effect of Alkyl Linker Length on Degradation Potency
This table showcases the "linker length" phenomenon, where degradation efficacy is highly dependent on the distance between the two ligands. An optimal length achieves the most potent degradation, while linkers that are too short or too long are less effective.[12]
| PROTAC ID | Target/E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | BRD4 / VHL | Ethyl | ~8 | >1000 | <20 |
| PROTAC-B | BRD4 / VHL | Propyl Amine | ~10 | 45 | >90 |
| PROTAC-C | BRD4 / VHL | Pentyl Amine | ~12 | 120 | >90 |
| PROTAC-D | BRD4 / VHL | Heptyl Amine | ~14 | 550 | 75 |
Data is representative and compiled from general findings in PROTAC literature to illustrate the concept.[4][13][14]
Table 2: Effect of Linker Composition on Physicochemical Properties and Efficacy
This table compares linkers of similar length but different composition, highlighting the trade-off between hydrophobicity (permeability) and hydrophilicity (solubility).[15]
| PROTAC ID | Linker Type (similar length) | cLogP | Aqueous Solubility (µM) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) | DC₅₀ (nM) |
| Degrader-X | C5 Alkyl Chain | 5.8 | < 5 | 10.2 | 80 |
| Degrader-Y | C5 Alkyl Amine | 5.1 | 25 | 8.5 | 50 |
| Degrader-Z | PEG3 | 3.9 | >100 | 2.1 | 150 |
Data is illustrative. The inclusion of an amine or PEG unit generally decreases lipophilicity (cLogP) and increases solubility, which can impact permeability and overall efficacy.[1][6][15]
Experimental Protocols
The synthesis of a PROTAC using a building block like this compound and its subsequent evaluation follows a standard workflow.
Protocol 1: PROTAC Synthesis via Sequential Amide Coupling
This protocol outlines a general strategy for synthesizing a PROTAC using an amine-containing linker building block.
Objective: To couple a POI ligand (Ligand-COOH) and an E3 ligase ligand (E3-Ligand-NH₂) using the deprotected linker.
Workflow Diagram:
Caption: Modular PROTAC synthesis using a bifunctional linker.
Methodology:
-
First Coupling:
-
Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the resulting Boc-protected intermediate (Ligand-Linker(Boc)-NHMe) via flash chromatography or preparative HPLC.[16]
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-30% v/v) and stir at room temperature for 1-2 hours until LC-MS confirms complete deprotection.
-
Remove solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[16]
-
-
Second Coupling:
-
Dissolve the deprotected amine intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC to achieve >95% purity.[17]
-
Confirm the structure and identity via LC-MS and ¹H NMR.
-
Protocol 2: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
Objective: To quantify the reduction in target protein levels in cells after treatment with the PROTAC.
Methodology:
-
Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line expressing the POI) in 6-well plates. Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a fixed duration (e.g., 18-24 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[13][18]
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the PROTAC-induced formation of the POI-E3 ligase ternary complex in vitro.
Methodology:
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
Terbium-conjugated anti-tag antibody (e.g., anti-His, donor fluorophore).
-
Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST, acceptor fluorophore).
-
Synthesized PROTAC.
-
Assay buffer.
-
-
Assay Setup: In a low-volume microplate, add the tagged POI, tagged E3 ligase, and the corresponding antibodies.
-
Add the PROTAC at various concentrations. Include controls with no PROTAC and a non-binding PROTAC analog.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation to reach equilibrium.
-
Measurement: Read the plate on a microplate reader capable of TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Excite the donor fluorophore and measure emission from both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increased ratio indicates proximity of the POI and E3 ligase, confirming ternary complex formation.[17][19]
Workflow for PROTAC Evaluation:
Caption: A streamlined workflow for the biochemical and cellular evaluation of a novel PROTAC.
Conclusion
The linker is a cornerstone of PROTAC design, offering a versatile handle to fine-tune nearly every aspect of a degrader's performance.[4] Building blocks like this compound provide a synthetically accessible entry point to flexible alkyl amine linkers. The inherent flexibility of the resulting propyl chain allows for effective ternary complex formation, while the amine functionality can be leveraged to balance the physicochemical properties of the final PROTAC molecule. While the optimal linker must be empirically determined for each POI-E3 ligase pair, the principles outlined in this guide provide a rational framework for the design and evaluation of potent and effective protein-degrading therapeutics. A systematic approach to linker optimization, involving the synthesis and evaluation of libraries with diverse lengths and compositions, remains paramount to advancing this therapeutic modality.[5]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Technical Guide to Short Alkyl Chain Carbamate Linkers in Modern Drug Design
Introduction: The precise delivery of therapeutic agents to target tissues while minimizing systemic exposure is a cornerstone of modern drug development. In this context, the linker connecting a potent payload to a targeting moiety, such as in an Antibody-Drug Conjugate (ADC), is a critical determinant of both efficacy and safety.[1][2] Carbamate linkers, particularly those incorporating short alkyl chains, have emerged as a versatile and widely utilized class of chemical bridges.[3][4] They offer a finely tunable balance between stability in circulation and controlled, triggered release of the active drug at the desired site of action.[2] This technical guide provides an in-depth exploration of the discovery, mechanisms, and application of short alkyl chain carbamate linkers, intended for researchers and professionals in the field of drug development.
Core Principles and Cleavage Mechanisms
The fundamental role of a carbamate linker is to ensure the drug conjugate remains intact in systemic circulation, preventing premature payload release and associated off-target toxicity, while enabling efficient cleavage upon reaching the target environment.[2][5] This release is typically triggered by physiological differences between the target site (e.g., a tumor) and healthy tissue. The two primary cleavage strategies employed are enzymatic action and pH-dependent hydrolysis.[1][2]
-
Enzymatically-Cleavable Linkers: These are designed to be substrates for enzymes that are overexpressed in target cells, such as the lysosomal protease cathepsin B in tumors.[1][2] A classic example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker. Cathepsin B cleaves the peptide bond between citrulline and PABC, initiating a self-immolative 1,6-elimination cascade that liberates the unmodified drug.[1][2]
-
pH-Sensitive Linkers: These linkers are engineered to be stable at the physiological pH of blood (≈7.4) but to hydrolyze rapidly in the acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1] This approach often utilizes structures like acylhydrazones, though N-acyl carbamates have also been developed that undergo a 1,6-benzyl elimination at lower pH values.[1][6]
Quantitative Data on Linker Stability
The stability of a linker is quantitatively assessed by its half-life (t½) or the percentage of drug released over time in relevant biological media, such as plasma or serum. The choice of linker can dramatically impact stability, particularly between different species, which is a critical consideration for preclinical modeling.[7]
| Linker Type | Model System / Drug | Medium | Condition | Half-life (t½) / % Release | Reference |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable (<5% release) | [1][5] |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release | [1][5] |
| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | 50% release | [5] |
| Glu-MA-PABC | Uncialamycin | Mouse Serum | 24 h | 7% release | [5] |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis | [5] |
| Silyl ether-based | MMAE | Human Plasma | - | > 7 days | [1] |
| Benzylic N-acyl carbamate | - | Plasma | - | Stable | [1] |
| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release | [1] |
| Carbonate | SN-38 | Serum | - | ~36 h | [1] |
Structure-Activity Relationships (SAR)
The data clearly indicate that minor structural modifications to the linker can lead to significant improvements in stability. The high instability of the standard Val-Cit-PABC linker in mouse serum is attributed to the hydrolytic enzyme carboxylesterase 1c (Ces1c).[7] Researchers addressed this by modifying the PABC spacer. The introduction of a meta-amide group (MA-PABC) dramatically improved stability in mouse serum by providing steric hindrance against enzymatic cleavage, without compromising the desired protease-mediated release mechanism.[5] Further elaboration, such as adding a glutamic acid residue or an N-(2-aminoethyl) group, further enhanced stability, reducing hydrolysis to as low as 3-7% over 24 hours.[5] This highlights the critical need for careful biochemical evaluation and SAR studies when designing linkers for drug conjugates.[8]
Influence on Pharmacokinetics
The carbamate group and the overall linker structure can significantly influence a molecule's pharmacokinetic (PK) properties, including its absorption, distribution, metabolism, and excretion (ADME).[9][10][11] While specific PK data for short alkyl chain carbamate linkers themselves are sparse, analysis of carbamate-containing drugs provides a useful framework.[10] The stability of the linker directly impacts the half-life of the intact conjugate and the rate of clearance.[7] Premature cleavage leads to rapid clearance of the payload, reducing the therapeutic window and increasing potential toxicity.[5]
| Parameter | Felbamate | Carisbamate | Cenobamate |
| Oral Bioavailability (F) | >90% | Not specified | 88% |
| Apparent Oral Clearance (CL/F) | 2.43 L/hr | 35.1 - 41.4 ml/h/kg | 0.45 - 0.63 L/h |
| Apparent Volume of Distribution (Vd/F) | 51 L | Not specified | 40 - 50 L |
| Terminal Half-life (t½) | 20 - 23 hours | 11.5 - 12.8 hours | 50 - 60 hours |
| Time to Max. Plasma Conc. (Tmax) | Not specified | 1 - 2 hours | 1 - 4 hours |
| Protein Binding | Not specified | Not specified | 60% |
| This table summarizes key pharmacokinetic parameters for several approved carbamate-containing drugs, providing a comparative basis for the class.[10] |
Experimental Protocols
Accurate assessment of linker properties is crucial for the development of effective drug conjugates. Below are representative methodologies for key experiments.
Protocol 1: Synthesis of a Carbamate Linker via an Activated Carbonate
This protocol describes a general method for coupling a drug containing a hydroxyl or amine group to a linker moiety using an activated p-nitrophenyl (PNP) carbonate.
Objective: To synthesize a drug-linker construct featuring a carbamate bond.
Materials:
-
Drug with a free amine or hydroxyl group
-
Linker with a terminal alcohol
-
p-nitrophenyl chloroformate (PNP-Cl)
-
Pyridine or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Silica gel for column chromatography
Procedure:
-
Activation of Linker: Dissolve the linker (containing a terminal alcohol) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0°C.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.05 equivalents) in DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting alcohol is consumed.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the activated PNP-carbonate linker, which can be purified by chromatography if necessary.[3][4]
-
Coupling to Drug: Dissolve the drug (containing a free amine or hydroxyl) and the activated PNP-carbonate linker (1.1 equivalents) in an anhydrous solvent like THF or DMF.
-
Add a base such as triethylamine or DIPEA (1.5-2.0 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete as monitored by LC-MS.
-
Quench the reaction, dilute with an appropriate solvent like ethyl acetate, and perform aqueous workup as described in step 5.
-
Purify the final carbamate-linked drug conjugate by silica gel column chromatography to yield the desired product.
Protocol 2: In Vitro Plasma/Serum Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma or serum from different species (e.g., human, mouse).[1]
Materials:
-
Linker-drug conjugate test compound
-
Human and/or mouse plasma/serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO for stock solution
-
Cold acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)
-
High-speed centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution (e.g., 10 mM) of the linker-drug conjugate in DMSO.[1]
-
Incubation: Pre-warm plasma or serum aliquots to 37°C. Spike the test compound from the stock solution into the plasma/serum to achieve a final concentration (e.g., 1-10 µM). Vortex gently to mix.[2]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[2] The t=0 sample should be taken immediately after adding the compound.
-
Quenching: Immediately add the aliquot to a tube containing a larger volume (e.g., 200 µL) of cold acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the quenched samples vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate or vial for analysis. Quantify the remaining parent linker-drug conjugate at each time point using a validated LC-MS/MS method.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time. This data can be used to determine the half-life (t½) of the conjugate in the plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Self-Immolative Linker for the pH-Responsive Release of Amides - ProQuest [proquest.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Conformational Landscape of tert-Butyl 3-(methylamino)propylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(methylamino)propylcarbamate is a bifunctional molecule incorporating a carbamate group and a secondary amine. As with many flexible molecules, its three-dimensional structure is not static but exists as an ensemble of interconverting conformers. Understanding the conformational preferences of this molecule is crucial for applications in drug design, materials science, and organic synthesis, as its shape dictates its interactions with biological targets and its physicochemical properties.
While specific experimental data on the conformational analysis of this compound is not extensively available in peer-reviewed literature, this guide outlines the established principles of carbamate conformational behavior and details the methodologies that would be employed for a comprehensive analysis. The information presented is based on studies of analogous carbamate-containing molecules.
Core Concepts in Carbamate Conformation
The conformational landscape of carbamates is primarily governed by the electronic and steric properties of the carbamate functional group. Key characteristics include:
-
Planarity: The carbamate group (-O-C(=O)-N-) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond.
-
Cis/Trans Isomerism: Rotation around the C-N bond is restricted, leading to the possibility of cis (or syn) and trans (or anti) isomers.[1][2] For carbamates, the trans conformer is often slightly more stable, though the energy difference can be small (in the range of 1-1.5 kcal/mol), allowing for the presence of both conformers in solution.[1][2] In some cases, intramolecular hydrogen bonding can stabilize the cis conformation.[3]
-
Rotational Barriers: The energy barrier to rotation around the C-N bond in carbamates is lower than that in amides.[1][4]
Key Rotatable Bonds in this compound
A full conformational analysis of this compound would focus on the torsion angles around the following key rotatable bonds, as depicted in the diagram below.
Experimental Protocols for Conformational Analysis
A combination of experimental and computational methods is typically employed to elucidate the conformational preferences of flexible molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.
-
¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of protons are sensitive to their local electronic environment, which is influenced by the molecular conformation. Vicinal coupling constants (³J) between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing through-space distance restraints that are invaluable for determining the three-dimensional structure of conformers.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers and to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for their interconversion.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Advanced Experiments: Perform 2D NMR experiments such as COSY (to establish proton-proton connectivity), HSQC (to assign protons to their attached carbons), and NOESY/ROESY (to determine spatial proximities). For quantitative analysis of dihedral angles, measure coupling constants accurately from a high-resolution 1D spectrum.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the signals to determine proton ratios. Analyze the coupling patterns and chemical shifts to infer conformational information. Use NOE restraints and coupling constants in conjunction with computational modeling to build and validate 3D models of the predominant conformers.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsion angles. However, it is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in solution.
Computational Chemistry Methods
Computational modeling is an essential complement to experimental techniques, providing insights into the relative energies of different conformers and the barriers to their interconversion.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. Methods like molecular mechanics (e.g., using force fields like OPLS) or more advanced techniques can be used.
-
Quantum Mechanical Calculations: The geometries of the identified conformers are then optimized, and their relative energies are calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[3][5] This allows for a more accurate determination of the stability of different conformers.
-
Simulation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the computational models.[5]
Data Presentation
While specific quantitative data for this compound is not available, the following tables illustrate the type of data that would be generated in a comprehensive conformational analysis.
Table 1: Example ¹H NMR Data for a Boc-Protected Diamine in CDCl₃ (Data is for the related compound tert-Butyl (3-aminopropyl)carbamate and serves as an illustrative example)[6]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.43 | Singlet | 9H |
| -CH₂-CH₂-NH₂ | 1.62 | Multiplet | 2H |
| -CH₂-NH₂ | 2.76 | Triplet | 2H |
| -CH₂-NHBoc | 3.21 | Triplet | 2H |
| -NH- | 4.90 | Broad Singlet | 1H |
Table 2: Illustrative Quantitative Conformational Data from a DFT Study of a Model Carbamate (This data is hypothetical and serves to illustrate the output of a computational analysis)
| Conformer | Dihedral Angle (τ1, °) | Dihedral Angle (τ2, °) | Relative Energy (kcal/mol) | Population (%) |
| 1 (trans) | 180 | 60 | 0.00 | 73.1 |
| 2 (gauche) | 60 | 180 | 0.50 | 26.9 |
| 3 (cis) | 0 | 180 | 2.50 | <0.1 |
Visualization of Experimental and Computational Workflow
The following diagram illustrates a typical workflow for a comprehensive conformational analysis, integrating both experimental and computational approaches.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Synthesis of Unsymmetrical Polyamines Using tert-Butyl 3-(methylamino)propylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of unsymmetrical polyamines utilizing tert-butyl 3-(methylamino)propylcarbamate as a key building block. This approach offers a strategic advantage in selectively modifying polyamine structures, which is crucial for the development of novel therapeutics, including PROTACs and modulators of ion channels. This document details the core synthetic strategies, experimental protocols, and relevant biological context for the application of these synthesized molecules.
Introduction
Polyamines are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth, proliferation, and differentiation. Their unique structures make them attractive scaffolds for developing therapeutic agents. The synthesis of unsymmetrical polyamines, where the terminal amino groups are differentially substituted, is of particular interest as it allows for the fine-tuning of their biological activity and targeting specificity. The use of protecting groups is paramount in achieving this selectivity. This compound, with its Boc-protected primary amine and a reactive secondary amine, serves as an excellent starting material for the modular construction of complex, unsymmetrical polyamines.
Core Synthetic Strategy
The synthesis of unsymmetrical polyamines from this compound generally follows a modular, multi-step approach. The core strategy involves the initial functionalization of the secondary amine, followed by the deprotection of the Boc group and subsequent modification of the newly freed primary amine. This allows for the introduction of two different substituents at the termini of the polyamine chain.
A general workflow for this synthesis is outlined below:
A Technical Guide to the Role of tert-Butyl 3-(methylamino)propylcarbamate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of tert-Butyl 3-(methylamino)propylcarbamate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its structural significance, role in PROTAC synthesis, and the methodologies used to evaluate the resulting protein degraders.
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD strategies result in the complete removal of the target protein, offering potential advantages in efficacy, selectivity, and the ability to address targets previously considered "undruggable".[2]
The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).[4][5] PROTACs are heterobifunctional molecules composed of three distinct parts:
-
A Target Protein Ligand: Binds to the protein of interest (POI).
-
An E3 Ubiquitin Ligase Ligand: Recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][6]
-
A Chemical Linker: Covalently connects the two ligands, and its composition is critical for the efficacy of the PROTAC.[1][7]
This compound is a versatile chemical reagent used to construct the linker portion of PROTACs.[8][9] Its structure contains a Boc-protected primary amine and a secondary methylamine, providing two points for synthetic connection within a flexible alkyl chain, which is a common linker motif.[10]
The Role of the Linker in PROTAC Function
The linker is not merely a spacer; it is a critical determinant of a PROTAC's biological activity.[1] It controls the distance and orientation between the target protein and the E3 ligase, which directly impacts the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[11] The linker's length, flexibility, and chemical composition influence a PROTAC's:
-
Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) [10]
-
Selectivity for the target protein.[12]
-
Physicochemical Properties , such as solubility and cell permeability.[13][14]
This compound provides a short, flexible alkyl-amine chain, a common feature in many successful PROTACs.[10][] The Boc (tert-Butoxycarbonyl) protecting group allows for controlled, sequential synthesis, ensuring the correct assembly of the final heterobifunctional molecule.
Mechanism of Action
PROTACs operate catalytically to induce protein degradation through a multi-step process.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, bringing them into close proximity.[7]
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a signal, marking the POI for recognition and degradation by the 26S proteasome.
-
Recycling: The PROTAC is not degraded in the process and is released to engage another target protein molecule, enabling it to act catalytically.[7]
Quantitative Data on PROTAC Performance
The effectiveness of a PROTAC is assessed using several quantitative metrics. The tables below present a composite representation of typical data for PROTACs employing short alkyl-amine linkers, similar to those derived from this compound.
Note: The values presented are illustrative and can vary significantly based on the specific target, E3 ligase, and cell line used.
Table 1: Representative Degradation Potency and Efficacy
| PROTAC Example | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|
| PROTAC-A | BRD4 | VHL | 4-carbon Alkyl | 5 - 20 | > 95 |
| PROTAC-B | BTK | CRBN | 3-carbon Alkyl-Amine | 1 - 10 | > 90 |
| PROTAC-C | WDR5 | VHL | 4-carbon Alkyl | 50 | ~90 |
| PROTAC-D | BRD2/3 | VHL | Short Alkyl | 80 - 110 | > 90 |
(Data compiled from principles described in[10][12][13])
Table 2: Representative Binding Affinities and Cooperativity
| PROTAC Example | Target Binding Kᴅ (nM) | E3 Ligase Binding Kᴅ (nM) | Cooperativity (α) |
|---|---|---|---|
| PROTAC-A | 150 | 200 | > 5 (Positive) |
| PROTAC-B | 50 | 1500 | ~ 1 (Non-cooperative) |
| PROTAC-C | 800 | 300 | > 10 (Positive) |
(Cooperativity (α) is a measure of how much the binding of one protein partner enhances the binding of the other. α > 1 indicates positive cooperativity, which is often desirable.)
Key Experimental Protocols
A systematic workflow is required to synthesize and evaluate a novel PROTAC.
Protocol 1: General Synthesis of a PROTAC
This protocol outlines a conceptual synthetic route using this compound.
-
Boc Deprotection: Dissolve this compound in a suitable solvent like Dichloromethane (DCM). Add an acid, such as Trifluoroacetic Acid (TFA), and stir at room temperature for 1-2 hours until LC-MS analysis confirms the removal of the Boc group. Remove the solvent and excess acid under reduced pressure.
-
First Coupling Reaction (e.g., Amide Bond): Dissolve the resulting diamine and an E3 ligase ligand containing a carboxylic acid (1.0 eq) in an anhydrous solvent like DMF. Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 4-12 hours. Purify the mono-substituted intermediate using column chromatography.
-
Second Coupling Reaction: The free methylamino group of the intermediate is then coupled to the target protein ligand (which has been functionalized with a reactive group like a carboxylic acid or alkyl halide) using appropriate coupling chemistry.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve >95% purity for biological assays. Confirm the structure and mass using NMR and high-resolution mass spectrometry.
Protocol 2: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[16][17]
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., HEK293T, or a cancer cell line expressing the target) in 6-well plates. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a set time, typically 18-24 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensities using densitometry software. Normalize the target protein level to a loading control (e.g., GAPDH, β-actin). Plot the normalized data to determine the DC₅₀ and Dₘₐₓ values.[17]
Protocol 3: Target Ubiquitination Assay
This assay confirms that degradation is occurring via the ubiquitin-proteasome system.[16]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC₅₀) for a shorter time (e.g., 2-4 hours). Include a control co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation (IP): Lyse the cells as described above. Incubate the cell lysate with an antibody against the target protein conjugated to magnetic or agarose beads overnight.
-
Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the captured protein from the beads. Run the eluate on an SDS-PAGE gel and perform a Western blot as described above.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin. A high-molecular-weight smear or ladder in the PROTAC-treated lanes (especially the MG132 co-treated lane) indicates successful poly-ubiquitination of the target protein.[16]
Conclusion
This compound is a valuable and synthetically tractable building block for the construction of PROTACs. It provides a short, flexible alkyl-amine linker core that is frequently utilized in the design of potent protein degraders. The protocols and data presented in this guide highlight the systematic approach required to leverage such building blocks in the development of novel therapeutics for targeted protein degradation. The careful design and empirical testing of linkers derived from precursors like this remain a cornerstone of successful PROTAC discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. njbio.com [njbio.com]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Chemical compatibility studies of tert-Butyl 3-(methylamino)propylcarbamate
An In-depth Technical Guide on the Chemical Compatibility of tert-Butyl 3-(methylamino)propylcarbamate
Introduction
This compound is a bifunctional organic compound utilized as an intermediate and a PROTAC (Proteolysis Targeting Chimera) linker in pharmaceutical synthesis.[1][2] Its structure incorporates a secondary amine and a tert-butoxycarbonyl (Boc) protected primary amine. The stability and compatibility of this molecule are critically dependent on the Boc protecting group, which is known to be labile under specific conditions.[3]
This technical guide provides a comprehensive overview of the known stability profile of this compound, outlines detailed experimental protocols for assessing its chemical compatibility, and presents hypothetical data to illustrate potential outcomes. The content is intended for researchers, scientists, and drug development professionals to aid in formulation development, process optimization, and the establishment of stable storage conditions.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. These properties are essential for designing compatibility and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 442514-22-9 | [2][4] |
| Molecular Formula | C9H20N2O2 | [2][4] |
| Molecular Weight | 188.27 g/mol | [1][2][4] |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Recommended Storage | 2-8°C, Keep in dark place, inert atmosphere | [4][5] |
Stability Profile
The chemical stability of this compound is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group.[3] Understanding its behavior under various stress conditions is crucial for preventing unintended degradation.
Table 2: Qualitative Stability Summary
| Condition | Stability | Degradation Pathway |
| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions.[3] This involves the acid-catalyzed hydrolysis of the carbamate.[3] |
| Neutral pH | Generally Stable | Minimal degradation is expected under neutral pH conditions.[3] |
| Basic pH | Generally Stable | The Boc group is known to be stable towards most bases.[3] |
| Temperature | Susceptible to Thermal Degradation | Thermolytic cleavage of the Boc group can occur at elevated temperatures, particularly above 85-90°C.[3] |
| Light | Data Not Widely Available | Compounds with amine functionalities can be susceptible to photo-oxidation; therefore, a formal photostability study is recommended.[3] |
| Oxidation | Susceptible | Amine groups can be prone to oxidation. Forced degradation studies using oxidizing agents are necessary to confirm this pathway.[6] |
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7][8] These studies intentionally break down the molecule to an appropriate extent, typically aiming for 5-20% degradation to ensure that secondary degradation products are not overly represented.[6][7]
Experimental Protocol: Forced Degradation
This protocol describes a general approach for conducting forced degradation studies on this compound in both solution and solid states.
-
Preparation:
-
Solution Studies: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Solid State Studies: Use the neat compound as received.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress (Solution): Heat the stock solution at 60°C.
-
Thermal Stress (Solid): Store the solid material in a controlled oven at a high temperature (e.g., 80°C).[3]
-
Photolytic Stress: Expose the stock solution and solid material to a light source according to ICH Q1B guidelines.
-
-
Time Points:
-
Analyze samples at various time points (e.g., 0, 6, 12, 24, 48 hours) until the target degradation of 5-20% is achieved.[7]
-
-
Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze all samples using a suitable stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify and characterize degradants.[8]
-
Table 3: Hypothetical Forced Degradation Data Summary
| Stress Condition | Target Degradation | Potential Major Degradation Products |
| 0.1 N HCl, 60°C | ~15% | 3-(Methylamino)propan-1-amine (Boc cleavage) |
| 0.1 N NaOH, 60°C | < 5% | Minimal degradation expected |
| 3% H₂O₂, RT | ~10% | N-oxide derivatives |
| Heat (80°C, solid) | ~5% | Thermolytic Boc cleavage products |
| Photolytic (ICH Q1B) | ~5% | Photo-oxidative products |
Excipient Compatibility Studies
Assessing the compatibility of an active pharmaceutical ingredient (API) with various excipients is a critical preformulation step to ensure the stability of the final dosage form.[9] Incompatibilities can arise from physical or chemical interactions that degrade the API.[9]
Experimental Protocol: Excipient Compatibility Screening
This protocol outlines a method for screening the compatibility of this compound with common pharmaceutical excipients.
-
Preparation of Binary Mixtures:
-
Accurately weigh and mix the API with each selected excipient, typically in a 1:1 or 1:5 ratio.
-
Include a control sample of the pure API.
-
For wet granulation simulations, add a small amount of water to a separate set of samples.
-
-
Storage Conditions:
-
Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[10]
-
Store another set at a higher temperature (e.g., 60°C) to increase stress.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples.
-
Visual Observation: Note any changes in color, texture, or physical state.
-
Analytical Testing: Dissolve the mixture in a suitable solvent and analyze by HPLC to quantify the remaining API and detect the formation of any new impurity peaks. Compare results to the control sample.[9]
-
Table 4: Hypothetical Excipient Compatibility Data (4 weeks at 40°C/75% RH)
| Excipient | Ratio (API:Excipient) | Initial Assay (%) | Final Assay (%) | Major Degradant Peak (% Area) | Compatibility Assessment |
| Microcrystalline Cellulose | 1:1 | 100.0 | 99.7 | < 0.1 | Compatible |
| Lactose Monohydrate | 1:1 | 100.0 | 94.2 | 4.8 (Maillard reaction product) | Incompatible |
| Magnesium Stearate | 1:5 | 100.0 | 99.5 | < 0.2 | Compatible |
| Povidone (PVP) | 1:1 | 100.0 | 99.6 | < 0.2 | Compatible |
| Croscarmellose Sodium | 1:1 | 100.0 | 99.8 | < 0.1 | Compatible |
Visualizations
Diagrams and Workflows
The following diagrams illustrate the logical workflow for compatibility testing and a potential degradation pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 442514-22-9|tert-Butyl (3-(methylamino)propyl)carbamate|BLD Pharm [bldpharm.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. sgs.com [sgs.com]
Navigating the Reactivity of tert-Butyl 3-(methylamino)propylcarbamate with Electrophiles: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the reactivity of tert-butyl 3-(methylamino)propylcarbamate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its reactions with various electrophiles, complete with experimental protocols and quantitative data to support synthetic strategies.
This compound possesses two nitrogen nucleophiles with distinct reactivity profiles. The secondary methylamino group is a potent nucleophile, readily reacting with a range of electrophiles. In contrast, the carbamate nitrogen is significantly less nucleophilic due to the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) protecting group. This differential reactivity allows for selective functionalization at the secondary amine under appropriate conditions.
Core Reactions and Mechanisms
The nucleophilic secondary amine of this compound engages in several key classes of reactions, including acylation, alkylation, reductive amination, and urea formation. Understanding the conditions and outcomes of these reactions is crucial for the strategic incorporation of this moiety into complex molecules.
Acylation
Acylation of the secondary amine with electrophiles such as acyl chlorides and acid anhydrides proceeds readily to form the corresponding amides. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
A general workflow for the acylation process is outlined below:
Caption: General workflow for the acylation of this compound.
Experimental Protocol: General Procedure for Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl Chloride | Triethylamine | DCM | 4 | 92 |
| Acetyl Chloride | DIPEA | THF | 2 | 95 |
| Isobutyryl Chloride | Pyridine | DCM | 6 | 88 |
Table 1: Representative examples of acylation reactions.
Alkylation
The secondary amine can be alkylated using various alkylating agents, such as alkyl halides. The reaction often requires heating and the presence of a base to facilitate the nucleophilic substitution.
Caption: Pathway for the N-alkylation of the secondary amine.
Experimental Protocol: General Procedure for Alkylation
-
Combine this compound (1.0 eq.), the alkyl halide (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 85 |
| Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 78 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 70 | 81 |
Table 2: Representative examples of alkylation reactions.
Reductive Amination
Reductive amination provides a powerful method for forming carbon-nitrogen bonds. The secondary amine of this compound can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine.
Caption: Two-step process of reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve this compound (1.2 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product by silica gel column chromatography.
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 90 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 16 | 87 |
| 4-Pyridinecarboxaldehyde | NaBH₃CN | Methanol | 8 | 82 |
Table 3: Representative examples of reductive amination.
Urea Formation
The reaction of the secondary amine with isocyanates provides a direct route to N,N'-disubstituted ureas. This reaction is typically rapid and high-yielding, proceeding without the need for a catalyst.
Experimental Protocol: General Procedure for Urea Formation
-
Dissolve this compound (1.0 eq.) in an aprotic solvent such as dichloromethane or THF.
-
Add the isocyanate (1.05 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
| Isocyanate | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenyl isocyanate | THF | 1 | 98 | | Isopropyl isocyanate | DCM | 2 | 96 | | 4-Chlorophenyl isocyanate | THF | 1.5 | 97 |
Table 4: Representative examples of urea formation.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by its nucleophilic secondary amine. By carefully selecting the electrophile and reaction conditions, a wide array of derivatives can be synthesized through acylation, alkylation, reductive amination, and urea formation. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the design and synthesis of novel molecular entities for drug discovery and development.
Methodological & Application
Application Notes and Protocols for Amide Bond Formation: Coupling of tert-Butyl 3-(methylamino)propylcarbamate to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex molecules. A frequent challenge in these syntheses is the efficient coupling of secondary amines to carboxylic acids. This document provides detailed protocols for the coupling of tert-butyl 3-(methylamino)propylcarbamate, a versatile bifunctional linker, to various carboxylic acids. This linker is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target-binding moiety to an E3 ligase ligand.[1][2]
These application notes outline common and effective coupling methods, including the use of carbodiimide and uronium/guanidinium salt-based reagents. The protocols provided are generalized and may require optimization for specific substrates.
Reaction Principle
The coupling of a carboxylic acid and an amine to form an amide bond is fundamentally a condensation reaction. However, direct condensation is typically very slow. Therefore, the carboxylic acid is first activated to a more electrophilic species, such as an active ester. This activated intermediate then readily reacts with the secondary amine of this compound to form the desired amide product. A non-nucleophilic base is typically added to neutralize the acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. The following table summarizes typical conditions for several common coupling reagents used for sterically hindered or secondary amines.[3][4][5]
| Coupling Reagent/Method | Typical Equivalents (Reagent/Additive/Base) | Typical Solvent | Temperature (°C) | Typical Reaction Time | Reported Coupling Efficiency | Key Considerations |
| HATU/DIPEA | 1.1 / - / 2.0 | DMF, DCM | 0 to 25 | 1 - 4 hours | >95% | Highly efficient for sterically hindered amines; byproducts are generally water-soluble.[3] |
| HBTU/HOBt/DIPEA | 1.1 / 1.1 / 2.0 | DMF, DCM | 0 to 25 | 2 - 6 hours | High | A classic and effective method; HOBt suppresses racemization.[5] |
| EDC/HOBt/DIPEA | 1.2 / 1.2 / 2.0 | DCM, DMF | 0 to 25 | 4 - 18 hours | Good to High | Cost-effective; EDC and its urea byproduct are water-soluble, simplifying workup.[5][6] |
| PyBOP/DIPEA | 1.1 / 2.0 | DMF, DCM | 0 to 25 | 1 - 4 hours | >95% | Similar to HATU in efficiency; avoids potentially explosive benzotriazole byproducts under certain conditions. |
Experimental Protocols
The following is a generalized protocol for the coupling of a generic carboxylic acid to this compound. This protocol should be adapted based on the specific coupling reagent chosen from the table above.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, 1.1 eq)
-
Additive (e.g., HOBt, if required)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)
Protocol using HATU:
-
Carboxylic Acid Activation:
-
To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for uronium-based coupling reagents like HATU to avoid side reactions with the amine.
-
-
Amine Addition:
-
In a separate vial, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Mandatory Visualizations
Caption: Generalized workflow for amide coupling.
Caption: Chemical transformation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
Application Notes: The Role of tert-Butyl 3-(methylamino)propylcarbamate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds for therapeutic targets.[1][2][3][4] Unlike traditional high-throughput screening (HTS) which screens large, complex molecules, FBDD utilizes a library of small, low molecular weight compounds (typically < 300 Da), known as fragments, to probe the binding sites of a biological target.[2][5] These fragments, although often exhibiting weak binding affinities (in the micromolar to millimolar range), provide high-quality starting points for the development of potent and selective drug candidates through a process of fragment evolution, such as growing, linking, or merging.[1][6]
tert-Butyl 3-(methylamino)propylcarbamate is a small molecule that possesses key chemical features making it a valuable constituent of a fragment library. Its structure incorporates a secondary amine, a primary carbamate, and a flexible alkyl chain, allowing it to form a variety of interactions with a protein target, including hydrogen bonds and electrostatic interactions. The carbamate group, in particular, is a prevalent motif in medicinal chemistry, known for its chemical stability, ability to act as a peptide bond mimic, and its capacity to participate in hydrogen bonding.[7][8][9][10][11]
Application in Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases is a well-characterized pocket that can be targeted by small molecule inhibitors. A fragment-based approach is well-suited for the discovery of novel kinase inhibitors. A fragment library containing diverse small molecules, including this compound, can be screened against a target kinase to identify initial binding fragments. The primary and secondary amines of this compound can potentially interact with key residues in the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.
Experimental Protocols
The following protocols outline a typical workflow for a fragment-based screening campaign to identify and validate fragments that bind to a target protein, such as a protein kinase.
1. Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[12][13][14]
Methodology:
-
Protein and Dye Preparation: Prepare a solution of the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to a final concentration of 5X.
-
Fragment Library Preparation: Prepare a stock solution of the fragment library, including this compound, at a concentration of 100 mM in DMSO. Dilute the fragments to a final screening concentration of 1 mM in the assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well PCR plate, add 20 µL of the protein-dye mixture to each well. Add 0.2 µL of each fragment solution to the respective wells. Include controls with DMSO only (negative control) and a known binder (positive control).
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to increment the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while monitoring the fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A significant positive shift in Tm (ΔTm > 2°C) in the presence of a fragment is considered a preliminary hit.
2. Hit Validation: Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful ligand-observed NMR technique used to confirm the binding of fragments to the target protein and to identify which parts of the fragment are in close proximity to the protein.
Methodology:
-
Sample Preparation: Prepare a sample containing 10-20 µM of the target kinase in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, 10% D2O). Prepare a stock solution of the hit fragment (e.g., this compound) in a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a 1D 1H NMR spectrum of the fragment alone. Add the fragment to the protein solution to a final concentration of 500 µM. Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Data Analysis: Protons on the fragment that are in close contact with the protein will receive saturation and show signals in the STD spectrum. The intensity of the STD signals provides information about the binding epitope of the fragment.
3. Hit Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a fragment and the target protein.[15]
Methodology:
-
Sample Preparation: Prepare a solution of the target kinase at a concentration of 20-50 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a solution of the hit fragment at a concentration of 1-2 mM in the same buffer. Degas both solutions before use.
-
ITC Experiment: Fill the sample cell of the ITC instrument with the protein solution and the injection syringe with the fragment solution. Set the experimental parameters, including the injection volume (e.g., 2 µL), spacing between injections (e.g., 150 seconds), and temperature (e.g., 25 °C).
-
Data Acquisition: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
Data Presentation
Table 1: Hypothetical DSF Screening Results for a Fragment Library
| Fragment ID | Fragment Name | ΔTm (°C) | Hit |
| F001 | This compound | 3.1 | Yes |
| F002 | Fragment 2 | 0.5 | No |
| F003 | Fragment 3 | 2.8 | Yes |
| F004 | Fragment 4 | 1.2 | No |
| ... | ... | ... | ... |
Table 2: Hypothetical ITC Data for Validated Hits
| Fragment ID | Kd (µM) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| F001 | 350 | 1.1 | -8.5 | 3.2 |
| F003 | 520 | 0.9 | -7.2 | 2.5 |
Visualizations
Caption: FBDD workflow from fragment screening to lead optimization.
Caption: A hypothetical kinase signaling pathway targeted by an FBDD-derived inhibitor.
Caption: Diagram illustrating the fragment linking strategy.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 3. Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks [technologynetworks.com]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands | Springer Nature Experiments [experiments.springernature.com]
- 13. Biophysical screening for the discovery of small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of tert-Butyl 3-(methylamino)propylcarbamate in the Synthesis of Kinase Inhibitor PROTACs
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of tert-butyl 3-(methylamino)propylcarbamate as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for kinase degradation.
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins, including kinases implicated in various diseases. A PROTAC molecule is composed of three key components: a ligand that binds to the target kinase (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, as they dictate the formation of a stable and productive ternary complex between the kinase and the E3 ligase.
This compound is a versatile bifunctional linker featuring a Boc-protected amine and a secondary methylamine. This structure allows for a sequential and controlled conjugation strategy, making it a valuable building block in the modular synthesis of PROTACs. The propyl chain offers a degree of conformational flexibility that can be crucial for optimal ternary complex formation.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
PROTACs function by inducing the proximity of a target kinase and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the kinase, leading to its polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple kinase molecules.
Data Presentation: Representative Biological Activity of a Kinase-Targeting PROTAC
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level). The following table provides representative data for a hypothetical PROTAC synthesized using this compound to degrade Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.
| PROTAC Name | Target Kinase | E3 Ligase Ligand | Linker | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-Degrader-1 | BTK | Pomalidomide | This compound derived | MOLM-14 | 25 | >90 |
| BTK-Degrader-1 | BTK | Pomalidomide | This compound derived | Ramos | 50 | >85 |
Note: The data presented is representative and for illustrative purposes, as specific experimental data for a PROTAC utilizing this compound was not publicly available at the time of this writing.
Experimental Protocols
The synthesis of a kinase-targeting PROTAC using this compound is a modular process. The following is a representative two-part protocol for the synthesis of a BTK-targeting PROTAC.
Part 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
This protocol describes the coupling of this compound to an E3 ligase ligand, in this case, a carboxylic acid derivative of pomalidomide.
Reagents and Materials:
-
This compound
-
Pomalidomide-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Linker-E3 Ligase Ligand Conjugate.
Part 2: Synthesis of the Final PROTAC
This protocol details the deprotection of the Boc group on the linker and subsequent coupling to an amine-functionalized kinase inhibitor (BTK inhibitor).
Reagents and Materials:
-
Linker-E3 Ligase Ligand Conjugate from Part 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Amine-functionalized BTK inhibitor (e.g., a derivative of ibrutinib)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
Step 2a: Boc Deprotection
-
Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 2b: Final Coupling
-
Dissolve the amine-functionalized BTK inhibitor (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected Linker-E3 Ligase Ligand Conjugate from Step 2a to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Conclusion
This compound serves as a practical and efficient linker for the modular synthesis of kinase-targeting PROTACs. Its bifunctional nature with orthogonal protecting groups allows for a controlled and stepwise assembly of the final heterobifunctional molecule. The protocols outlined in this document provide a foundational methodology for researchers to design and synthesize novel protein degraders. The successful development of potent and selective kinase-degrading PROTACs relies on the systematic optimization of the warhead, E3 ligase ligand, and the connecting linker to achieve optimal biological activity.
Application Notes and Protocols for tert-Butyl 3-(methylamino)propylcarbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-(methylamino)propylcarbamate is a bifunctional linker of significant interest in modern peptide chemistry and drug discovery. Its structure, featuring a Boc-protected primary amine and a secondary methylamine, makes it a valuable building block for introducing N-methylated diamine functionalities into peptides. This modification is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this linker can be used to connect a target-binding peptide to an E3 ligase-recruiting moiety. The incorporation of an N-methylated linker can enhance the metabolic stability and conformational rigidity of the resulting peptide conjugate.
The primary challenge in utilizing this compound lies in the steric hindrance of the secondary N-methylamine, which can impede coupling efficiency. Therefore, robust coupling strategies are required to ensure successful incorporation into a peptide sequence. These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS), along with relevant technical data and workflow diagrams.
Key Applications
-
PROTAC Synthesis: As a linker to connect a warhead that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase.
-
Peptide Modification: To introduce a flexible, N-methylated spacer arm for the attachment of functional groups such as fluorophores, biotin, or cytotoxic drugs.
-
Modulation of Physicochemical Properties: The N-methyl group can improve proteolytic resistance and membrane permeability of peptides.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis |
Experimental Protocols
The following protocols describe the coupling of this compound to the C-terminus (carboxyl group of the resin-bound amino acid) and the side chain of an acidic amino acid (e.g., Aspartic or Glutamic acid) of a peptide synthesized on a solid support using Fmoc/tBu chemistry. The protocols are based on established methods for coupling sterically hindered N-methylated amines.
Protocol 1: Coupling to the C-Terminus of a Resin-Bound Peptide
This protocol outlines the procedure for attaching this compound to the free carboxyl group of the first amino acid attached to the resin.
Materials:
-
Fmoc-amino acid-loaded resin (e.g., Wang resin)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Boc Deprotection of the Linker (for further elongation): To deprotect the primary amine of the incorporated linker for further peptide chain elongation, treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
-
Neutralization and Washing: Wash the resin with DCM (3x), followed by a neutralization step with 10% DIPEA in DMF (2x), and finally wash with DMF (5x).
-
Cleavage and Deprotection: After completion of the peptide synthesis, treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet.
Protocol 2: Coupling to an Acidic Amino Acid Side Chain
This protocol details the coupling of this compound to the side chain carboxyl group of an Aspartic or Glutamic acid residue within the peptide sequence.
Materials:
-
Peptide-resin containing an Asp(OAll) or Glu(OAll) residue
-
This compound
-
HATU
-
DIPEA
-
DMF
-
DCM
-
Tetrakis(triphenylphosphine)palladium(0)
-
Phenylsilane
-
Cleavage cocktail
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Side-Chain Deprotection (Allyl Removal): In a glovebox or under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (5 eq.) in DCM. Add this solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of sodium diethyldithiocarbamate trihydrate (0.5% w/v) in DMF (3x) to remove residual palladium. Finally, wash with DMF (5x) and DCM (5x).
-
Activation and Coupling: Follow steps 4 and 5 from Protocol 1 to activate and couple this compound to the now free side-chain carboxyl group.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
-
Final Cleavage and Precipitation: Follow steps 10 and 11 from Protocol 1 to cleave the peptide from the resin and precipitate it.
Data Presentation
The successful incorporation of the sterically hindered this compound is highly dependent on the choice of coupling reagents. The following table summarizes typical quantitative data for the coupling of sterically hindered and N-methylated amino acids, which can be extrapolated for the application of this compound.
| Coupling Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |
| HATU/DIPEA | 3-4 / 6-8 | 1 - 4 hours | >95% | Highly efficient for sterically hindered amines; low risk of racemization.[1][2] |
| HBTU/DIPEA | 3-4 / 6-8 | 2 - 6 hours | 85 - 95% | Effective, but may be slower than HATU for very hindered couplings.[3] |
| PyBOP/DIPEA | 3-4 / 6-8 | 2 - 6 hours | 90 - 98% | Another highly effective reagent, particularly for N-methylated residues.[1] |
| DIC/HOBt | 3-4 / --- | 4 - 12 hours | 50 - 80% | Generally not recommended for sterically hindered couplings due to lower efficiency. |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow for Linker Incorporation
Caption: General workflow for solid-phase synthesis incorporating the linker.
References
Application Notes and Protocols for tert-Butyl 3-(methylamino)propylcarbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-(methylamino)propylcarbamate is a versatile bifunctional building block utilized in solid-phase synthesis (SPS) for the introduction of a mono-protected secondary amine-containing linker. Its unique structure, featuring a Boc-protected primary amine and a free secondary amine, makes it particularly valuable in the construction of peptidomimetics, such as peptoids (N-substituted glycine oligomers), and as a flexible linker in complex molecules like Proteolysis Targeting Chimeras (PROTACs).
The tert-butyloxycarbonyl (Boc) protecting group provides robust protection during various coupling reactions and can be readily removed under acidic conditions, ensuring orthogonality with many standard solid-phase synthesis strategies, including Fmoc-based protocols. The secondary amine allows for the generation of N-substituted backbones, which can impart unique structural and functional properties to the synthesized molecules, such as enhanced proteolytic stability and cell permeability.
Core Applications
-
Peptidomimetic Synthesis: A primary application is in the solid-phase synthesis of peptoids using the "submonomer" method. The secondary amine of this compound is used for the nucleophilic displacement of a haloacetylated resin-bound substrate, incorporating the N-substituted glycine monomer into the growing chain.
-
PROTAC Linker Synthesis: This molecule serves as a flexible and versatile linker component in the on-resin synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The propyl chain of the linker provides spatial separation and flexibility between the target-binding and E3 ligase-binding moieties, which is often critical for the formation of a productive ternary complex.
-
Introduction of a Functional Handle: After incorporation into a molecule on the solid support, the Boc-protected primary amine can be deprotected to reveal a reactive handle for further functionalization. This allows for the attachment of various moieties, including fluorophores, biotin tags, or other bioactive molecules.
Data Presentation
The following table summarizes typical quantitative data for the incorporation of a monomer derived from a mono-Boc-protected diamine, such as this compound, into a peptoid sequence on a Rink Amide resin using the submonomer method. These values are based on established protocols for similar reagents and provide a general expectation for synthesis efficiency.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Rink Amide or other suitable resins for C-terminal amides. |
| Acylation Efficiency | >99% | Monitored by a negative chloranil or bromophenol blue test. |
| Displacement Efficiency | >98% | Typically driven to completion with an excess of the amine. |
| Boc Deprotection Efficiency | >99% | Achieved with standard TFA treatment. |
| Overall Crude Yield | 70 - 90% | Dependent on the length and sequence of the oligomer. |
| Crude Purity (by HPLC) | 60 - 85% | Sequence-dependent; purification is generally required. |
| Final Purified Yield | 20 - 50% | Post-pur |
Application Notes and Protocols for tert-Butyl 3-(methylamino)propylcarbamate in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of an ADC's success, influencing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the target site.[1][2][3] Tert-butyl 3-(methylamino)propylcarbamate is a versatile bifunctional building block suitable for incorporation into ADC linkers. Its structure, featuring a Boc-protected amine and a reactive secondary methylamino group, allows for a controlled, sequential synthesis of the linker-payload construct.
The incorporation of a methylamino group into the linker backbone can significantly enhance the stability of the ADC, a crucial factor for minimizing premature payload release and associated off-target toxicity.[4] This is particularly important for preclinical evaluation in rodent models, where linker stability can be a challenge.[1] These application notes provide detailed protocols for the synthesis of an ADC using this compound as a foundational linker component, from drug-linker synthesis to final ADC characterization.
Core Applications in ADC Development
-
Bifunctional Linker Component: The orthogonally protected amine groups allow for sequential conjugation, first to a payload and then to a component that will react with the antibody.
-
Enhanced Proteolytic Stability: The N-methylation of the amide bond formed with this linker can sterically hinder enzymatic cleavage, increasing the linker's half-life in plasma and reducing off-target toxicity.[4]
-
Controlled Synthesis: The Boc protecting group enables a multi-step synthesis of a drug-linker construct with a defined chemical structure before its conjugation to the antibody.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 280.3 °C at 760 mmHg |
| Density | 0.95 g/cm³ |
| Reactive Groups | Secondary Amine (-NHCH₃), Boc-protected Amine |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) |
Note: Physical properties are estimates and may vary.
Experimental Workflows and Protocols
The synthesis of an ADC using a linker derived from this compound is a multi-stage process. The overall workflow involves the synthesis of a linker-payload conjugate, followed by conjugation to the antibody, and subsequent characterization of the final ADC.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [sigmaaldrich.com]
Practical Applications of Bifunctional Carbamate Linkers in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional carbamate linkers are crucial components in the design of targeted therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These linkers connect a targeting moiety, such as a monoclonal antibody, to a biologically active payload, like a cytotoxic drug. The stability and cleavage characteristics of the carbamate linker are paramount to the efficacy and safety of the conjugate, ensuring stability in systemic circulation to minimize off-target toxicity while enabling controlled release of the payload at the target site.[1][4] This document provides a detailed overview of the practical applications of bifunctional carbamate linkers, including quantitative stability data, experimental protocols for their evaluation, and diagrams illustrating key concepts and workflows.
Carbamate linkers offer a balance between stability and controlled release, and can be engineered for cleavage by various physiological triggers, primarily enzymatic action or changes in pH.[1][4]
I. Types of Bifunctional Carbamate Linkers and Their Cleavage Mechanisms
Bifunctional carbamate linkers can be broadly categorized into two main types based on their release mechanism: enzymatically-cleavable and pH-sensitive linkers.
Enzymatically-Cleavable Carbamate Linkers
These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the lysosomal protease cathepsin B in tumor cells.[1][4] A classic example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker.[1] Upon internalization of the ADC into the target cell, cathepsin B cleaves the dipeptide, initiating a self-immolative 1,6-elimination of the PABC spacer to release the unmodified drug.[1] This strategy is widely employed in ADCs.[5][6]
pH-Sensitive Carbamate Linkers
The stability of these linkers is dependent on the surrounding pH. They are designed to be stable at the physiological pH of blood (7.4) but undergo hydrolysis at the lower pH of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1][4] This pH differential is exploited to trigger drug release within the target cell. While less common than enzymatically-cleavable carbamate linkers, they represent a viable strategy for targeted drug delivery.[7]
II. Quantitative Data on Carbamate Linker Stability
The stability of carbamate linkers is a critical parameter in the development of effective and safe bioconjugates. It is typically evaluated by measuring the half-life (t½) or the percentage of drug release over time in various biological media. The following tables summarize quantitative data on the stability of different carbamate linkers from several studies.
| Linker Type | Model System/Drug | Medium | Condition | Half-life (t½) / % Release | Reference |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable | [4] |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release | [4] |
| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | Dramatically improved stability vs. Val-Cit-PABC | [4] |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis | [4] |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH 7.0 | > 2.0 h | [4] |
| Acylhydrazone | Doxorubicin ADC | Buffer | pH ~5.0 | 2.4 min | [4] |
| Silyl ether-based | MMAE | Human Plasma | - | > 7 days | [4] |
| Benzylic N-acyl carbamate | - | Plasma | - | Stable | [4] |
| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release | [4] |
| Carbonate | SN-38 | Serum | - | ~36 h | [4] |
III. Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. Below are detailed methodologies for key stability-indicating assays.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse) to predict its in vivo stability.
Materials:
-
Linker-drug conjugate
-
Human and/or mouse plasma
-
Suitable solvent for stock solution (e.g., DMSO)
-
Cold acetonitrile
-
High-speed centrifuge
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO).
-
Incubate the linker-drug conjugate at a final concentration of 10 µM in plasma at 37°C.[1]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[1]
-
Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Analyze the supernatant by HPLC-MS to quantify the intact conjugate and any released payload.[1]
Protocol 2: Stability Assay at Different pH Values
Objective: To evaluate the stability of a linker-drug conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Materials:
-
Linker-drug conjugate
-
Buffers of varying pH (e.g., pH 7.4, pH 5.5)
-
Suitable solvent for stock solution (e.g., DMSO)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent.
-
Incubate the linker-drug conjugate at a final concentration in buffers of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C.
-
At various time points, take aliquots from each incubation mixture.
-
Analyze the samples directly by HPLC-MS to quantify the amount of intact conjugate and released drug.
-
Determine the rate of hydrolysis at each pH to assess the pH-dependent stability of the linker.
IV. Synthesis of Bifunctional Carbamate Linkers
The synthesis of bifunctional carbamate linkers typically involves the reaction of an alcohol or amine with a suitable activating agent. Common methods include reactions with isocyanates, chloroformates, or the use of 1,1'-carbonyldiimidazole (CDI).[8][9]
General Synthesis of a Carbamate Linker via Chloroformate
Objective: To synthesize a carbamate-linked conjugate from a drug containing a hydroxyl or amine group and a linker moiety.
Materials:
-
Drug with a free hydroxyl or amine group
-
Linker with a chloroformate group (e.g., p-nitrophenyl chloroformate)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the drug containing the hydroxyl or amine group in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of the linker-chloroformate in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the resulting carbamate-linked conjugate using standard chromatographic techniques.
V. Visualizations
Signaling Pathway and ADC Mechanism of Action
The following diagram illustrates the general mechanism of action of an Antibody-Drug Conjugate (ADC) utilizing an enzymatically-cleavable carbamate linker targeting a cancer cell.
Caption: General mechanism of action of an ADC with a cleavable carbamate linker.
Experimental Workflow for Plasma Stability Assay
This diagram outlines the key steps in performing a plasma stability assay for a carbamate-linked conjugate.
Caption: Workflow for assessing the plasma stability of a carbamate-linked conjugate.
Logical Relationship in Linker Design
The following diagram illustrates the key considerations and logical relationships in the design and selection of a bifunctional carbamate linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. symeres.com [symeres.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for tert-Butyl 3-(methylamino)propylcarbamate reactions
Technical Support Center: tert-Butyl 3-(methylamino)propylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile bifunctional molecule used as a building block in organic synthesis. Its primary applications include its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), and as an intermediate in the synthesis of complex polyamine analogues and pharmacologically active compounds.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere. It is recommended to keep it in a dark place at refrigerated temperatures, typically between 2-8°C.[1][2]
Q3: What are the main safety concerns when handling this compound?
A3: According to its Safety Data Sheet (SDS), this compound can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides for Common Reactions
This section addresses specific issues that may arise during common reactions involving this compound.
Acylation of the Secondary Amine
Q: I am observing a low yield in the acylation of the secondary amine of this compound. What are the potential causes and solutions?
A: Low yields in acylation reactions are often due to several factors, including incomplete reactions, side reactions, or purification challenges.
-
Incomplete Reaction: Ensure that at least a stoichiometric amount of the acylating agent is used; a slight excess (1.1-1.2 equivalents) can often drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed.
-
Side Reaction with the Boc-Protected Amine: While the Boc group is generally stable, highly reactive acylating agents (e.g., acyl chlorides) or elevated temperatures can lead to undesired reactions. It is advisable to conduct the acylation at room temperature or below (0°C).
-
Formation of Di-acylated Product: This is less common due to the Boc protection but can occur if the Boc group is inadvertently cleaved. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can neutralize any acid generated and minimize this risk.
Troubleshooting Workflow for Acylation
Caption: Troubleshooting workflow for low acylation yield.
Reductive Amination
Q: My reductive amination reaction with an aldehyde/ketone is sluggish and gives a poor yield. How can I optimize this reaction?
A: Incomplete reductive aminations can stem from issues with imine formation or the reduction step.
-
Inefficient Imine Formation: The initial formation of the imine is critical and often requires slightly acidic conditions to catalyze the dehydration step. Adding a catalytic amount of acetic acid can be beneficial. In some cases, removing the water formed using molecular sieves can also drive the equilibrium towards the imine.
-
Choice and Amount of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and mild reducing agent that is often effective for reductive aminations. Ensure you are using a sufficient excess (typically 1.5 equivalents). For less reactive substrates, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) might be necessary, but this is also more toxic.
-
Reaction Time and Temperature: Some reductive aminations can be slow. Monitor the reaction by TLC or LC-MS and consider increasing the reaction time or gently heating the mixture if the reaction is not progressing.
| Parameter | Recommendation for Aldehydes | Recommendation for Ketones |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃ |
| Equivalents | 1.2 - 1.5 | 1.5 - 2.0 |
| Catalyst | Catalytic acetic acid | Catalytic acetic acid |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) or DCE |
| Temperature | Room Temperature | Room Temperature to 50°C |
| Typical Yield | 60-95%[3][4] | 50-85% |
Table 1: General conditions for reductive amination.
Boc-Deprotection
Q: I am having trouble with the Boc-deprotection step. Either the reaction is incomplete, or I am seeing side products. What should I do?
A: Boc-deprotection is sensitive to the reaction conditions, and optimization is often necessary.
-
Incomplete Deprotection: This is usually due to insufficient acid strength or concentration. A common method is using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is not complete, you can increase the concentration of TFA or the reaction time.[5]
-
Formation of Side Products: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture. To prevent this, it is highly recommended to add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[6]
| TFA Concentration (% in DCM) | Typical Reaction Time | Scavenger | Expected Outcome |
| 10-20% | 2-4 hours | Recommended (e.g., TES) | Milder conditions, good for sensitive substrates. |
| 25-50% | 1-2 hours | Highly Recommended | Standard conditions for most substrates.[5] |
| Neat TFA | 15-60 minutes | Essential | Harsh conditions, for very stable substrates. |
Table 2: Conditions for Boc-deprotection using TFA in DCM.
Boc-Deprotection and Side Reaction Pathway
Caption: Pathway of Boc-deprotection and the role of scavengers.
Urea Formation
Q: I am trying to form a urea by reacting the secondary amine with an isocyanate, but the reaction is messy. How can I improve this?
A: Urea formation from isocyanates is generally efficient, but side reactions can occur.
-
Reaction with the Boc-Protected Amine: The Boc-protected amine is generally unreactive towards isocyanates under standard conditions. However, at elevated temperatures or with highly reactive isocyanates, side reactions are possible. It is best to perform the reaction at room temperature or below.
-
Hydrolysis of the Isocyanate: Isocyanates are sensitive to moisture and can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetric urea byproduct. Ensure that all glassware is dry and that anhydrous solvents are used.
-
Stoichiometry: Use a slight excess of the isocyanate (around 1.1 equivalents) to ensure complete conversion of the starting amine.
Experimental Protocols
General Protocol for Acylation of the Secondary Amine
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
General Protocol for Boc-Deprotection
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add a scavenger, such as triethylsilane (1.5 eq).
-
Cool the solution to 0°C and add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[5]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent to yield the free amine.
References
- 1. tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of tert-Butyl 3-(methylamino)propylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(methylamino)propylcarbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in various synthetic applications. The primary route of synthesis involves the N-methylation of tert-Butyl (3-aminopropyl)carbamate.
Problem 1: Incomplete reaction or low yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Methylating Agent | Ensure the correct stoichiometry of the methylating agent (e.g., formaldehyde and a reducing agent) is used. A slight excess may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate of reaction. For reductive amination, ensure the temperature is appropriate for the chosen reducing agent. For Eschweiler-Clarke conditions, the reaction is often performed at or near boiling.[1] |
| Poor Quality Starting Material | Verify the purity of the starting material, tert-Butyl (3-aminopropyl)carbamate, using analytical techniques such as HPLC, GC-MS, or qNMR.[2] Impurities can interfere with the reaction. |
| Ineffective Reducing Agent | If using a reductive amination approach, ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is active and added under appropriate conditions.[3] |
| Incorrect pH | For reductive amination, the pH of the reaction mixture is crucial for the formation of the intermediate imine. The reaction is typically carried out under weakly acidic conditions. |
Problem 2: Presence of significant byproducts in the crude product.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Prevention and Removal |
| N,N-dimethylated byproduct (tert-Butyl 3-(dimethylamino)propylcarbamate) | Over-methylation of the primary amine. This is more likely if a large excess of the methylating agent is used. | Use a controlled stoichiometry of the methylating agent. Purification can be achieved by column chromatography. |
| Unreacted Starting Material (tert-Butyl (3-aminopropyl)carbamate) | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material.[4] Can be separated by column chromatography. |
| Formaldehyde Adducts (e.g., aminal or hemiaminal intermediates) | Incomplete reduction of the intermediate imine or reaction with excess formaldehyde. | Ensure sufficient reducing agent is present and allow for adequate reaction time. These intermediates are often unstable and may be removed during aqueous workup. |
| Byproducts from Carbamate Group Reaction | Although the Boc group is generally stable, harsh reaction conditions could potentially lead to side reactions at the carbamate nitrogen. | Maintain mild reaction conditions where possible. The Eschweiler-Clarke reaction is generally compatible with Boc-protecting groups. |
A general workflow for troubleshooting byproduct formation is outlined below:
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the N-methylation of tert-Butyl (3-aminopropyl)carbamate. This can be achieved through reductive amination using formaldehyde and a suitable reducing agent (e.g., sodium cyanoborohydride) or via the Eschweiler-Clarke reaction, which uses excess formaldehyde and formic acid.[1][3]
Q2: What are the expected major byproducts in the synthesis?
A2: The primary byproducts are typically the unreacted starting material, tert-Butyl (3-aminopropyl)carbamate, and the over-methylated product, tert-Butyl 3-(dimethylamino)propylcarbamate. The presence and ratio of these byproducts depend on the reaction conditions and stoichiometry of the reagents.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows for the visualization of the consumption of the starting material and the formation of the product and byproducts over time.
Q4: What is the best method for purifying the crude product?
A4: Purification is typically achieved through column chromatography on silica gel. The polarity difference between the starting material, the desired product, and the N,N-dimethylated byproduct allows for their separation. Distillation under reduced pressure can also be a viable method for purification.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of the molecule.[5] Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for impurity identification.[2]
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.
-
Dissolution: Dissolve tert-Butyl (3-aminopropyl)carbamate (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.0-1.2 equivalents) to the reaction mixture.
-
pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (pH 5-6) using a suitable acid like acetic acid.
-
Addition of Reducing Agent: Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise while monitoring the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a basic solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The reaction pathway is illustrated below:
Caption: Synthesis pathway of this compound.
Quantitative Data Summary
The following table summarizes typical data that might be expected during the synthesis. Please note that actual results may vary depending on the specific experimental conditions.
| Parameter | Typical Value | Analytical Method |
| Yield of Product | 60-85% | Gravimetric (after purification) |
| Purity of Product | >95% | HPLC, GC, qNMR |
| Major Impurity (Unreacted SM) | <5% | HPLC, GC |
| Major Impurity (Dimethylated) | <5% | HPLC, GC |
This technical support center aims to provide practical guidance for the synthesis of this compound. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.
References
Technical Support Center: Optimizing Boc Deprotection of tert-Butyl 3-(methylamino)propylcarbamate Derivatives
Welcome to the technical support center for the optimization of Boc deprotection of tert-butyl 3-(methylamino)propylcarbamate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deprotection in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for Boc deprotection of this compound and similar aliphatic diamines?
A1: The most common methods for Boc deprotection involve acidic hydrolysis. The two most prevalent reagents are Trifluoroacetic acid (TFA) and Hydrogen Chloride (HCl) in a suitable organic solvent.[1][2] TFA is often used in Dichloromethane (DCM), while HCl is typically used as a solution in 1,4-dioxane, methanol, or ethyl acetate.[1][3] Alternative methods, such as thermal deprotection, are also gaining traction for their mild, acid-free nature.[4][5]
Q2: Which acidic reagent is better, TFA or HCl?
A2: The choice between TFA and HCl depends on several factors, including the presence of other acid-sensitive functional groups and the desired final salt form of the product.[1] TFA deprotections are generally fast, but the resulting TFA salt of the amine can sometimes be an oil, making isolation and purification challenging.[1][6] In contrast, HCl often yields a crystalline hydrochloride salt, which can be easier to handle and purify by filtration.[1][6]
Q3: What are the most common side reactions during the Boc deprotection of this substrate?
A3: The primary side reaction is the alkylation of the newly deprotected amine by the tert-butyl cation that is generated during the reaction.[1] In the case of this compound, this could potentially lead to the formation of a tert-butyl-N-methyl-1,3-propanediamine byproduct. While less common with simple aliphatic amines compared to electron-rich aromatic systems (like tryptophan), it is a possibility. Another potential issue is the formation of isobutylene polymers from the tert-butyl cation.
Q4: How can I prevent side reactions?
A4: To minimize alkylation, "scavengers" can be added to the reaction mixture. These are compounds that react with the tert-butyl cation more readily than the amine product. Common scavengers include triisopropylsilane (TIS) or anisole.
Q5: The product, N-methyl-1,3-propanediamine, is expected to be water-soluble. How should I approach the workup?
A5: The high water solubility of the product can make standard aqueous workups challenging. Here are a few strategies:
-
Salt Precipitation: Using HCl in a non-polar solvent like dioxane or diethyl ether can directly precipitate the hydrochloride salt of the product, which can then be isolated by filtration.[6]
-
Solvent Evaporation: After the reaction, the excess acid and solvent can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
-
Resin-based Workup: For small-scale reactions, using a scavenger resin can be an effective way to neutralize the acid and isolate the free amine without an aqueous wash.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents.2. Short reaction time.3. Low reaction temperature. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).2. Extend the reaction time and monitor by TLC or LC-MS.3. If the reaction is sluggish at room temperature, consider gentle heating, but be cautious of potential side reactions. |
| Formation of Side Products | 1. Alkylation by the tert-butyl cation. | 1. Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture. |
| Difficulty Isolating the Product | 1. The product is highly water-soluble, leading to loss during aqueous workup.2. The TFA salt of the product is an oil. | 1. Avoid aqueous workup. Remove the solvent and excess acid under vacuum.2. Use HCl in dioxane or ether to precipitate the hydrochloride salt.[1][6] |
| Reaction is not working with standard acid conditions | 1. The substrate has other acid-labile functional groups that are not compatible with strong acids. | 1. Consider a milder deprotection method, such as thermal deprotection in a suitable solvent like methanol or trifluoroethanol.[4][5] |
Data Presentation
Table 1: Comparison of Acidic Deprotection Methods for Boc-Protected Amines
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in DCM, or neat TFA[1] | 4M in Dioxane, or 1-4M in Methanol/Ethyl Acetate[1] |
| Typical Reaction Time | 30 minutes to a few hours at room temperature[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[1] |
| Typical Yield | High to quantitative[1] | High to quantitative[1] |
| Product Salt Form | Trifluoroacetate salt, often oily[1][6] | Hydrochloride salt, often a crystalline solid[1][6] |
| Key Considerations | Volatile and corrosive. Residual TFA can be difficult to remove. | Can be generated in situ. The hydrochloride salt is often easier to handle. |
Table 2: Thermal Deprotection of N-Boc Aliphatic Amines *
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| N-Boc phenethylamine | TFE | 240 | 30 | 44 |
| N-Boc phenethylamine | Methanol | 240 | 30 | 27 |
| N-Boc imidazole | TFE | 120 | 20 | >98 |
| N-Boc indole | TFE | 150 | 60 | >98 |
*Data from a study on thermal deprotection in continuous flow. While not the exact substrate, it provides a useful reference for the deprotection of N-Boc alkyl amines.[4]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting TFA salt can be used directly or further purified.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Reaction Setup: Dissolve the this compound in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution.
-
Workup: If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether. If no precipitate forms, remove the solvent under reduced pressure to obtain the hydrochloride salt.
Visualizations
Caption: General experimental workflow for the acidic Boc deprotection of this compound derivatives.
Caption: A decision tree for troubleshooting common issues in Boc deprotection experiments.
References
Technical Support Center: Enhancing Peptide Properties with tert-Butyl 3-(methylamino)propylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of tert-Butyl 3-(methylamino)propylcarbamate for peptide modification. While primarily utilized as a linker for bioconjugation, such as in the development of Proteolysis Targeting Chimeras (PROTACs), the introduction of this and similar small, hydrophilic molecules can influence the physicochemical properties of peptides, including solubility.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide chemistry?
A1: this compound is primarily used as a bifunctional linker in peptide synthesis and modification.[1][2] Its structure allows it to be coupled to a peptide, introducing a reactive primary or secondary amine that can be used for the subsequent attachment of other molecules like fluorophores, biotin, or small molecule drugs.[2] It is a key component in the synthesis of PROTACs, where it connects a target-binding peptide to an E3 ligase-recruiting moiety.[1][2]
Q2: How can modifying a peptide with this compound potentially enhance its solubility?
A2: While not its primary role, the conjugation of small, hydrophilic linkers can improve a peptide's solubility. Peptides with high hydrophobicity have a tendency to aggregate in aqueous solutions.[3] Introducing a flexible and more hydrophilic linker like this compound can disrupt intermolecular hydrophobic interactions and increase the overall polarity of the peptide, potentially leading to better solubility in aqueous buffers. The addition of hydrophilic spacers is a known strategy to enhance water solubility.
Q3: At what stage of peptide synthesis can this compound be introduced?
A3: This modifier can be introduced at various stages of solid-phase peptide synthesis (SPPS). It can be coupled to the N-terminus of the peptide chain, the C-terminus of a resin-bound peptide, or to the side chains of acidic amino acid residues like aspartic acid or glutamic acid.[2]
Q4: What chemistries are used to conjugate this compound to a peptide?
A4: Standard peptide coupling chemistries are used for conjugation. This typically involves the activation of a carboxylic acid group on the peptide (or the linker) using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide), or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).[2][4]
Q5: Will the addition of this linker affect my peptide's biological activity?
A5: The addition of any modification has the potential to alter the biological activity of a peptide. The impact depends on the site of conjugation and the conformation of the peptide. It is crucial to perform a thorough functional analysis of the modified peptide to ensure that its activity is retained or appropriately modulated for the intended application.
Troubleshooting Guides
This section addresses common issues encountered during the modification of peptides with this compound and similar linkers.
Issue 1: Incomplete Coupling Reaction
-
Symptom: Mass spectrometry analysis shows a significant amount of unmodified peptide, and a Kaiser test on the resin remains positive (blue/purple beads).
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient Reagent Equivalents | Increase the molar excess of this compound and the coupling reagents. A 3-5 fold excess is a good starting point.[2] |
| Inefficient Activation | Ensure that your coupling reagents (e.g., EDC, DIC, HOBt) are fresh and anhydrous. Prepare the activation solution immediately before use.[2] |
| Steric Hindrance | The conjugation site on the peptide may be sterically hindered. Extend the reaction time (e.g., overnight) and consider gentle agitation at room temperature.[2] |
| Poor Resin Swelling | Ensure the peptide-resin is adequately swollen in a suitable solvent like DMF before the coupling reaction to improve the accessibility of reactive sites.[2] |
Issue 2: Poor Solubility of the Modified Peptide
-
Symptom: The final, cleaved peptide product is difficult to dissolve in aqueous buffers.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| High Overall Hydrophobicity | While the linker adds hydrophilicity, the parent peptide may be extremely hydrophobic. Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, followed by slow dilution with the desired aqueous buffer.[3] |
| Peptide Aggregation | Aggregation can still occur, especially at high concentrations. Try dissolving the peptide at a lower concentration and use sonication to aid dissolution.[3] |
| pH-Dependent Solubility | The net charge of the modified peptide influences its solubility. Determine the isoelectric point (pI) of the modified peptide and dissolve it in a buffer with a pH at least one unit away from the pI. |
| Formation of Salts | Ensure that the peptide has been properly desalted after cleavage and purification, as residual salts can affect solubility. |
Issue 3: Unexpected Side Reactions
-
Symptom: Mass spectrometry reveals unexpected masses, indicating side products.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Reaction with Amino Acid Side Chains | The free amine of the linker can potentially react with sensitive amino acid side chains. Ensure that all reactive side chains are appropriately protected during synthesis. |
| Racemization | The activation step can sometimes lead to racemization, especially with certain amino acids. Using additives like HOBt or OxymaPure® can help to suppress this side reaction.[2] |
| Boc Deprotection during Coupling | If using a Boc-protected linker, ensure that the coupling conditions are not acidic, which could lead to premature deprotection. |
Quantitative Data Summary
| Peptide Property | Expected Impact of Modification | Rationale |
| Aqueous Solubility | Potential Increase | Addition of a hydrophilic linker can disrupt hydrophobic aggregation and increase overall polarity. |
| Molecular Weight | Increase (by ~188.27 Da) | Covalent addition of the linker molecule.[1] |
| Net Charge | Potential Change | The introduction of an additional amine group can alter the net charge depending on the pH of the solution. |
| Biological Half-life | Potential Increase/Decrease | Modifications can alter susceptibility to proteases. This needs to be empirically determined. |
| Receptor Binding Affinity | Potential Decrease | The linker may sterically hinder the peptide's interaction with its target. This must be evaluated experimentally. |
Experimental Protocols
Protocol 1: On-Resin N-Terminus Modification of a Peptide
This protocol describes the coupling of this compound to the free N-terminus of a peptide synthesized on solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole) or OxymaPure®
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Post-Purification (Solution Phase) Peptide Modification
This protocol outlines the modification of a purified peptide containing a single carboxylic acid (e.g., at the C-terminus or on an Asp/Glu side chain) with this compound.
Materials:
-
Purified peptide with a free carboxylic acid
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.7-6.0 for activation; PBS, pH 7.2-7.5 for coupling)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
RP-HPLC system for purification
Procedure:
-
Activation of Peptide: Dissolve the purified peptide (1 eq.) in the activation buffer. Add sulfo-NHS (1.5 eq.) and then EDC (1.5 eq.). Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: Dissolve this compound (10-20 eq.) in the coupling buffer. Adjust the pH of the activated peptide solution to 7.2-7.5 and immediately add the linker solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and stir for 15 minutes.
-
Purification: Purify the modified peptide from excess reagents and unmodified peptide using RP-HPLC.
Visualizations
Caption: Workflow for on-resin peptide modification.
Caption: Troubleshooting workflow for peptide solubility.
References
Technical Support Center: Stability of tert-Butyl 3-(methylamino)propylcarbamate in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 3-(methylamino)propylcarbamate in biological assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected compound concentration in aqueous buffers.
-
Question: I am observing variable or lower-than-expected concentrations of this compound in my aqueous assay buffer. What could be the cause?
-
Answer:
-
pH-Dependent Hydrolysis: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions. The tert-butoxycarbonyl (Boc) protecting group on this compound is particularly labile to acidic conditions. Ensure your buffer pH is maintained within a neutral range (pH 6.8-7.4) for maximal stability.
-
Troubleshooting Steps:
-
Verify the pH of your buffer before and after the addition of the compound.
-
If the assay conditions permit, consider using a freshly prepared buffer for each experiment.
-
Perform a time-course experiment to assess the compound's stability in your specific buffer by incubating it at the assay temperature and measuring its concentration at different time points using a validated analytical method like LC-MS.
-
-
Issue 2: Rapid degradation of the compound in cell culture media containing serum.
-
Question: My stock solution of this compound is stable, but the compound appears to degrade quickly when added to cell culture medium supplemented with fetal bovine serum (FBS). Why is this happening?
-
Answer:
-
Enzymatic Degradation: Serum contains various enzymes, such as esterases and proteases, that can potentially metabolize the carbamate functional group or the tert-butyl group of your compound.[1][2] Carboxylesterases, in particular, are known to hydrolyze carbamate esters.
-
Troubleshooting Steps:
-
To confirm enzymatic degradation, perform a stability study in both heat-inactivated serum and normal serum. A significantly lower degradation rate in the heat-inactivated serum would indicate enzymatic activity.
-
If enzymatic degradation is confirmed, consider reducing the incubation time of your assay if experimentally feasible.
-
As an alternative, explore the possibility of using a serum-free medium or a medium with a lower serum concentration if your cell line can tolerate it.
-
-
Issue 3: Unexpected biological activity or off-target effects.
-
Question: I am observing unexpected biological effects in my assay that do not align with the known pharmacology of my target. Could this be related to the stability of this compound?
-
Answer:
-
Formation of Active Metabolites: Degradation of the parent compound can lead to the formation of metabolites that may have their own biological activity. For instance, cleavage of the Boc group would yield 3-(methylamino)propylamine, a diamine that could interact with various biological targets.
-
Troubleshooting Steps:
-
Use LC-MS/MS to analyze your assay samples to identify potential degradation products.
-
If metabolites are detected, synthesize or obtain standards of these potential degradation products and test their activity in your assay to determine if they are responsible for the observed effects.
-
The primary degradation is likely the removal of the tert-butyl group, which can be metabolized by cytochrome P450 enzymes, particularly in liver microsome-based assays.[3][4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc protecting group?
A1: The tert-butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions. It also exhibits thermal instability at elevated temperatures.
Q2: What are the potential degradation pathways for this compound in a biological system?
A2: The two primary potential degradation pathways are:
-
Acid-catalyzed or esterase-mediated hydrolysis of the carbamate bond: This would release tert-butanol, carbon dioxide, and 3-(methylamino)propylamine.
-
Cytochrome P450-mediated metabolism: This can involve oxidation of the tert-butyl group or the alkyl chain.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh for each experiment from the frozen stock.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is the most suitable method.[6][7] This technique allows for the sensitive and specific quantification of the parent compound and the identification of potential degradation products.
Quantitative Stability Data
| Condition | Matrix | Expected Stability (t½) | Potential Degradation Products |
| pH 4.0 | Aqueous Buffer | < 1 hour | 3-(methylamino)propylamine, tert-butanol, CO₂ |
| pH 7.4 | Aqueous Buffer | > 24 hours | Minimal degradation |
| pH 9.0 | Aqueous Buffer | > 24 hours | Minimal degradation |
| 37°C | Cell Culture Medium + 10% FBS | 4 - 8 hours | 3-(methylamino)propylamine, Oxidized metabolites |
| 37°C | Human Plasma | 2 - 6 hours | 3-(methylamino)propylamine, Oxidized metabolites |
| 37°C | Rat Liver Microsomes | < 1 hour | Oxidized metabolites, 3-(methylamino)propylamine |
Experimental Protocols
Protocol 1: Assessing Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a cell culture medium supplemented with serum.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Warm the desired cell culture medium (e.g., DMEM) with 10% FBS to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with the compound stock solution to a final concentration of 10 µM.
-
Incubate the solution at 37°C in a humidified incubator with 5% CO₂.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench the enzymatic activity in the collected samples by adding three volumes of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) of the compound.
-
Visualizations
References
- 1. Metabolic, Pharmacokinetic, and Activity Profile of the Liver Stage Antimalarial (RC-12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]
- 3. Metabolism of methyl tertiary-butyl ether by rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative demethylation of t-butyl alcohol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
tert-Butyl 3-(methylamino)propylcarbamate solubility issues in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of tert-Butyl 3-(methylamino)propylcarbamate in organic solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a molecule with both polar and non-polar characteristics. It contains a polar carbamate group and a secondary amine capable of hydrogen bonding, as well as a non-polar tert-butyl group. This structure leads to good solubility in polar organic solvents. For instance, the related compound N-Boc-1,3-propanediamine is miscible with methanol, and tert-Butyl (3-aminopropyl)carbamate is reported to be soluble in polar organic solvents like methanol and ethanol, with a high solubility of 100 mg/mL in DMSO.[1] A predicted water solubility for this compound is 15.4 mg/mL.[2]
Q2: In which types of organic solvents is this compound most likely to be soluble?
A2: Based on its structure and data from similar compounds, it is expected to be most soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like methanol and ethanol. Its solubility is likely to be lower in non-polar solvents like hexanes or toluene.
Q3: Can temperature be used to increase the solubility of this compound?
A3: Yes, for most compounds, solubility increases with temperature. Gentle warming can be an effective method to dissolve this compound, especially in solvents where it has moderate solubility at room temperature. However, it is crucial to be cautious as excessive heat can potentially lead to the degradation of the compound.
Q4: Does the purity of the solvent affect the solubility?
A4: Absolutely. The presence of impurities, especially water, in organic solvents can significantly impact the solubility of a compound. For carbamates and amines, it is always recommended to use anhydrous solvents, as moisture can interfere with dissolution and potentially lead to side reactions.
Predicted Solubility Data
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | A similar compound, tert-Butyl (3-aminopropyl)carbamate, has a solubility of 100 mg/mL in DMSO.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Expected to be a good solvent due to its high polarity. |
| Methanol (MeOH) | CH₃OH | Polar Protic | High | A related compound, N-Boc-1,3-propanediamine, is miscible with methanol.[3] |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | High | Generally a good solvent for polar organic molecules.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Moderate | Should be a reasonably good solvent for this compound. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderate | May require some agitation or warming to achieve full dissolution. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderate | Solubility may be concentration-dependent. |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Low | The non-polar nature of toluene makes it a poor solvent for this compound. |
| Hexanes | C₆H₁₄ | Non-polar | Low | Expected to have very limited solubility due to the polarity mismatch. |
Troubleshooting Guide
This guide provides solutions to common problems encountered when dissolving this compound.
Issue 1: The compound is not dissolving or is dissolving very slowly.
-
Question: I've added the compound to the solvent, but it's not dissolving even with stirring. What should I do?
-
Answer:
-
Increase Agitation: Ensure vigorous stirring or vortexing. If that is not sufficient, try sonication in an ultrasonic bath, which can help break up solid particles and enhance dissolution.
-
Gentle Warming: Try warming the mixture gently. A slight increase in temperature can significantly improve solubility. Be careful not to overheat, as this could cause degradation.
-
Solvent Choice: You may be using a suboptimal solvent. Refer to the predicted solubility table and consider switching to a solvent with higher predicted solubility, such as DMSO or methanol.
-
Check for Moisture: Ensure you are using an anhydrous solvent. Water contamination can hinder the dissolution of many organic compounds.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Question: The compound dissolved after warming, but when it cooled down, a precipitate formed. How can I keep it in solution?
-
Answer:
-
Supersaturation: This indicates that you have created a supersaturated solution at a higher temperature, and the compound is crashing out as it cools. The concentration may be too high for that solvent at room temperature.
-
Use a Co-solvent: Adding a small amount of a stronger solvent (e.g., DMSO) to your primary solvent can sometimes help maintain solubility at lower temperatures.
-
Work at a Lower Concentration: If your experimental protocol allows, try working with a more dilute solution.
-
Issue 3: I'm unsure if the compound has fully dissolved.
-
Question: The solution is slightly hazy. How can I confirm if all the compound has dissolved?
-
Answer:
-
Visual Inspection: Hold the vial against a light source and look for any suspended solid particles.
-
Filtration: Filter a small aliquot of the solution through a syringe filter (e.g., 0.22 µm). If the filtrate is clear, it indicates that undissolved solids were present.
-
Analytical Confirmation: For quantitative applications, after filtration, you can analyze the concentration of the compound in the filtrate using techniques like HPLC or UV-Vis spectroscopy to determine the actual dissolved concentration.
-
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
Objective: To rapidly assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, Methanol, DCM, Toluene, Hexanes)
-
Small vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 5-10 mg of this compound to a small vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If undissolved solid remains, add another 0.5 mL of the solvent and repeat the vortexing and observation.
-
Record your observations as "Soluble," "Partially Soluble," or "Insoluble" for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a set temperature.
Materials:
-
This compound
-
Selected organic solvent (HPLC grade)
-
Sealable glass vials
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringes and syringe filters (chemically compatible, e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealable glass vial. Ensure there is visible undissolved solid.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of your analytical method.
-
Quantitative Analysis: Analyze the diluted samples and the standard solutions using a calibrated analytical method (e.g., HPLC).
-
Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Visualizations
Caption: Workflow for Quantitative Solubility Determination.
Caption: Logical Flow for Troubleshooting Solubility Problems.
References
Technical Support Center: Acylation of tert-Butyl 3-(methylamino)propylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of tert-Butyl 3-(methylamino)propylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in acylation reactions?
This compound (Boc-N-methyl-1,3-propanediamine) is a bifunctional molecule featuring a secondary amine and a Boc-protected primary amine. In acylation reactions, the secondary amine is the intended site of reaction, allowing for the introduction of an acyl group while the primary amine remains protected. This is particularly useful in multi-step syntheses where sequential functionalization is required.
Q2: What are the most common side reactions observed during the acylation of this compound?
The most common side reactions include:
-
Diacylation: Acylation of both the secondary amine and the nitrogen of the Boc-carbamate. This is more likely to occur with highly reactive acylating agents, prolonged reaction times, or an excess of the acylating agent.
-
Incomplete Reaction: Unreacted starting material remaining in the reaction mixture. This can be due to insufficient acylating agent, poor quality reagents, or suboptimal reaction conditions.
-
Intramolecular Cyclization: The acylated product can potentially undergo intramolecular cyclization, especially under certain pH and temperature conditions, to form a cyclic urea or other heterocyclic structures.
-
Boc Deprotection: While generally stable to many acylation conditions, harsh reagents or elevated temperatures can lead to the cleavage of the Boc protecting group.
Q3: How can I monitor the progress of my acylation reaction?
Reaction progress can be monitored by a variety of techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the presence of starting material, desired product, and any side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the N-H proton of the secondary amine and the appearance of new signals corresponding to the acylated product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-acylated Product
Problem: The yield of the desired mono-acylated product is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure you are using at least a stoichiometric equivalent of the acylating agent. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion. - Verify the quality of your acylating agent and solvents; ensure they are anhydrous if the reaction is moisture-sensitive. - Increase the reaction time and continue to monitor by TLC or LC-MS. - A moderate increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions. |
| Formation of Diacylated Side Product | - Use a 1:1 molar ratio of the amine to the acylating agent. - Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations. - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. |
| Product Loss During Workup/Purification | - Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from partitioning into the aqueous layer. - Optimize your column chromatography conditions (e.g., solvent system, silica gel activity) to ensure good separation of the product from impurities. |
Issue 2: Presence of Significant Amounts of Diacylated Product
Problem: A significant amount of a higher molecular weight impurity, suspected to be the diacylated product, is observed.
| Potential Cause | Troubleshooting Steps |
| Excess Acylating Agent | - Carefully control the stoichiometry, using no more than a slight excess of the acylating agent. |
| High Reaction Temperature | - Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor mono-acylation. |
| Highly Reactive Acylating Agent | - Consider using a less reactive acylating agent if possible (e.g., an acid anhydride instead of an acyl chloride). |
Issue 3: Formation of an Unexpected Side Product (Potential Intramolecular Cyclization)
Problem: An unexpected side product is formed, potentially due to intramolecular cyclization.
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Cyclization | - Maintain a neutral or slightly basic pH during the reaction and workup. Acidic or strongly basic conditions can promote cyclization. - Keep the reaction temperature as low as feasible. |
| Prolonged Reaction Time | - Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to reaction conditions. |
Experimental Protocols
General Protocol for Acylation with an Acyl Chloride
This protocol describes a general method for the acylation of the secondary amine of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Typical Value |
| Scale | 0.5 - 5.0 mmol |
| Solvent Volume | 10 - 20 mL per mmol of substrate |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 70 - 90% (highly dependent on substrate and purification) |
Visualizations
Caption: Experimental workflow for the acylation of this compound.
Caption: Potential reaction pathways in the acylation of this compound.
Technical Support Center: Purification of Compounds Containing tert-Butyl 3-(methylamino)propylcarbamate Linker
Welcome to the technical support center for the purification of compounds incorporating the tert-Butyl 3-(methylamino)propylcarbamate linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of these molecules, which are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of compounds containing the this compound linker.
Issue 1: Low Yield of Purified Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Before initiating purification, confirm the reaction has gone to completion using analytical techniques like LC-MS or TLC. If the reaction is incomplete, consider optimizing reaction time, temperature, or reagent stoichiometry. |
| Product Loss During Work-up | Compounds with amine functionalities can be water-soluble, leading to loss during aqueous extraction steps. To minimize this, use a minimal volume of aqueous solution and consider back-extraction from the aqueous layers. For highly water-soluble products, alternative purification methods to extraction may be necessary. |
| Co-elution with Impurities | The polarity of the desired product may be very similar to that of starting materials or byproducts, leading to poor separation during chromatography. Optimize the mobile phase for better resolution. A shallower gradient or isocratic elution with a less polar solvent system might be necessary. |
| Product Adsorption to Surfaces | PROTACs and other large molecules with "sticky" linkers can adsorb to glassware and chromatography columns. To mitigate this, consider using polypropylene labware or silanized glassware. |
| Product Decomposition | The Boc-protecting group is sensitive to acidic conditions. Prolonged exposure to acidic mobile phases (e.g., containing trifluoroacetic acid - TFA) during reverse-phase HPLC can lead to cleavage of the Boc group. Minimize the time the compound is in an acidic environment and consider using a milder acid or a different purification technique if decomposition is observed. |
Issue 2: Product is Not Pure After Chromatography
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overloading | The amount of crude material loaded onto the chromatography column exceeds its capacity, leading to poor separation. A general guideline is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight for flash chromatography. |
| Inappropriate Mobile Phase Polarity | If the mobile phase is too polar, the product and impurities will elute too quickly with poor separation. If it is not polar enough, elution times will be very long, and peak broadening can occur. Systematically screen different solvent systems and gradients to find the optimal conditions. |
| Presence of Di-Boc Protected Byproduct | In syntheses involving the protection of a diamine, the formation of a di-Boc protected byproduct is common. This byproduct is typically less polar than the desired mono-Boc product. Increasing the polarity of the mobile phase can help to separate the di-Boc byproduct from the desired product. |
| Streaking of Spots on TLC Plate | The free amine in the linker can interact strongly with the acidic silica gel, causing streaking. To counter this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase.[1] |
Issue 3: Difficulty in Removing Solvent from Purified Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product is an Oil or Low-Melting Solid | These types of products can be difficult to dry completely. Use a high-vacuum pump to remove residual solvent. If the product is an oil, it can sometimes be converted to a solid salt (e.g., hydrochloride) for easier handling and storage. |
| Use of High-Boiling Point Solvents | Solvents like DMF or DMSO used in the reaction or for chromatography can be difficult to remove. Whenever possible, opt for lower-boiling point solvents for purification (e.g., ethyl acetate/hexanes instead of dichloromethane/methanol). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying compounds containing the this compound linker?
A1: The most common and effective method for purifying these compounds is flash column chromatography on silica gel.[1] For higher purity requirements, such as for final compounds for biological testing, reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For RP-HPLC, a UV detector is typically used to monitor the elution of the compound. Fractions should be collected and analyzed by LC-MS to confirm the presence and purity of the desired product.
Q3: What are some common impurities I might encounter?
A3: Common impurities include unreacted starting materials, the di-Boc protected byproduct, and residual coupling reagents from the synthesis. The starting diamine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.[1]
Q4: Is the this compound linker stable during purification?
A4: The Boc (tert-butyloxycarbonyl) protecting group is generally stable under neutral and basic conditions but is sensitive to acid. Care should be taken to avoid prolonged exposure to strong acids during work-up and purification. While silica gel chromatography is generally well-tolerated, the use of acidic mobile phase modifiers in RP-HPLC (like TFA) can lead to deprotection if exposure is lengthy.
Q5: My purified compound is an oil. How can I handle it for subsequent reactions?
A5: If the purified product is an oil, it can be challenging to handle and weigh accurately. One common technique is to dissolve the oil in a known volume of a suitable solvent to make a stock solution of a known concentration. Alternatively, if the compound is basic, it can be precipitated as a salt (e.g., by adding a solution of HCl in a non-polar solvent like diethyl ether) to obtain a solid that is easier to handle.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol is a general guideline and may need to be optimized for your specific compound.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Carefully load the prepared sample onto the top of the packed silica gel bed.
-
-
Elution:
-
Begin elution with the chosen mobile phase. A common starting point for compounds of this type is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For example, starting with 100% dichloromethane and gradually adding methanol up to 5-10%.
-
If the compound streaks on the TLC plate, consider adding 0.5-1% triethylamine to the mobile phase.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
General Protocol for Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is a general guideline for purifying the final compound.
-
Instrumentation: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes. The optimal gradient will need to be determined empirically.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.
-
Detection: UV detection at a wavelength where the compound has good absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition or a suitable solvent like DMSO.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient elution and collect fractions.
-
Analyze the fractions by LC-MS to identify those containing the pure product.
-
Combine the pure fractions and lyophilize to remove the solvents.
-
Visualizations
Caption: A general experimental workflow for the purification and analysis of compounds.
Caption: A decision tree for troubleshooting low purity in column chromatography.
References
Technical Support Center: Optimizing Amide Coupling Reactions with tert-Butyl 3-(methylamino)propylcarbamate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the coupling of tert-Butyl 3-(methylamino)propylcarbamate with carboxylic acids.
Troubleshooting Guide
Question: My amide coupling reaction is showing low to no yield. What are the common causes?
Answer:
Low or no product yield in amide coupling reactions involving this compound can stem from several factors. The primary issues often involve incomplete activation of the carboxylic acid, challenges related to the secondary amine's reactivity, or suboptimal reaction conditions.[1]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive form for the amine to attack. If the coupling reagent is not effective or used in insufficient amounts, this activation step will be incomplete.[1]
-
Steric Hindrance: While not severely hindered, the methyl group on the amine of this compound can slow down the reaction compared to a primary amine. This steric hindrance can make the formation of the amide bond more difficult.[1][2]
-
Amine Protonation: A common issue is the acid-base reaction between the carboxylic acid and the amine, which forms an ammonium salt.[3] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1][3]
-
Hydrolysis of Activated Species: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][4]
-
Suboptimal Reagent Choice: The choice of coupling reagent is critical. For secondary amines, more potent reagents are often required to achieve high efficiency.[2][5]
A logical workflow for troubleshooting low coupling efficiency is presented below.
Question: I am observing significant side-product formation. How can I minimize this?
Answer:
Side reactions are a common challenge in amide coupling. The most prevalent side products include N-acylurea and racemization of chiral carboxylic acids.
-
N-acylurea Formation: This occurs when using carbodiimide reagents like EDC or DCC. The O-acylisourea intermediate can rearrange into an unreactive N-acylurea.[4] To mitigate this, adding an auxiliary nucleophile such as N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), or OxymaPure is recommended. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[1][4]
-
Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of epimerization during activation. This is particularly a concern with highly potent coupling reagents and elevated temperatures. To suppress racemization, additives like HOBt or OxymaPure are highly effective.[1] Running the reaction at a lower temperature (e.g., starting at 0 °C) can also be beneficial.[1]
-
Guanidinylation: When using uronium/aminium reagents like HATU or HBTU in excess, a side reaction with the amine can occur, leading to the formation of a guanidinium byproduct and terminating the desired reaction. Using phosphonium-based reagents like PyBOP can avoid this issue, or alternatively, use a stoichiometric amount of the uronium reagent relative to the carboxylic acid.[5]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for coupling with this compound?
A1: Due to the secondary nature of the amine, uronium/aminium or phosphonium-based reagents are highly recommended for their potency.[5] Reagents such as HATU , HBTU , and PyBOP are generally more effective than standard carbodiimides like EDC, even when additives are used.[5] For particularly difficult couplings, these more powerful reagents are preferred.[2]
Q2: What is the optimal order of reagent addition?
A2: The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine.[6][7] This involves dissolving the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent and stirring for several minutes.[6] This allows for the formation of the highly reactive active ester. Subsequently, the this compound is added to the mixture. This approach minimizes potential side reactions of the amine with the coupling reagent.[6][7]
Q3: Which solvents and bases are recommended?
A3: Anhydrous polar aprotic solvents are typically used. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices due to their ability to dissolve a wide range of reactants.[6][8] A non-nucleophilic base is crucial to neutralize the acid formed during the reaction and to prevent the protonation of the amine starting material.[8] N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are the most commonly used bases, typically in 2-3 fold excess.[8][9]
Q4: How do I monitor the reaction progress?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8] These techniques allow you to track the consumption of the starting materials and the formation of the desired amide product.
Q5: My reaction is very slow. What can I do to speed it up?
A5: If the reaction is sluggish, several strategies can be employed:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide, switching to HATU or PyBOP can significantly increase the reaction rate.[2]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can help overcome the activation energy barrier. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.[5]
-
Increase Reagent Concentration: Ensuring the reaction is sufficiently concentrated can also improve reaction rates.
Data Presentation
Table 1: Recommended Reagent Stoichiometry for Coupling Reactions
| Reagent | Equivalents (relative to Carboxylic Acid) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.2 | Nucleophile; slight excess ensures complete consumption of the acid.[1] |
| Coupling Reagent (e.g., HATU, HBTU) | 1.0 - 1.5 | Activates the carboxylic acid.[1] |
| Additive (e.g., HOBt, Oxyma) | 1.0 - 1.5 | Suppresses side reactions and racemization.[1] |
| Non-nucleophilic Base (e.g., DIPEA) | 2.0 - 3.0 | Scavenges acid byproducts and prevents amine protonation.[1][9] |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Reactivity | Common Additive | Notes |
| EDC / DCC | Carbodiimide | Moderate | NHS, HOBt | Prone to N-acylurea side reaction without an additive.[4] |
| HBTU / HCTU | Uronium/Guanidinium | High | (Internal HOBt) | Highly efficient, but can cause guanidinylation of the amine if used in excess.[2][5] |
| HATU | Uronium/Guanidinium | Very High | (Internal HOAt) | One of the most effective reagents, especially for hindered couplings.[2][5] |
| PyBOP | Phosphonium | High | None required | Does not cause guanidinylation side reaction.[5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.5 eq.).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.[8]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/NHS
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS) (1.2 eq.) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and stir at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours to form the NHS ester.
-
In a separate flask, dissolve this compound (1.1 eq.) and DIPEA (2.0 eq.) in the same anhydrous solvent.
-
Add the amine solution to the activated NHS ester solution.
-
Stir the reaction at room temperature for 4-18 hours, monitoring for completion by TLC or LC-MS.[8]
-
Perform an aqueous workup and purification as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
Degradation of tert-Butyl 3-(methylamino)propylcarbamate under acidic conditions
Topic: Degradation Under Acidic Conditions Audience: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability of tert-Butyl 3-(methylamino)propylcarbamate, focusing on its degradation under acidic conditions. It includes troubleshooting advice, frequently asked questions, and standardized protocols to assist users in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in acidic conditions?
A1: The primary cause of degradation is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1] This reaction, often referred to as deprotection, is highly efficient in acidic environments and results in the formation of the corresponding free diamine, N-methylpropane-1,3-diamine, along with carbon dioxide and isobutylene.[2][3] The carbamate linkage is susceptible to acid-catalyzed hydrolysis.[4]
Q2: How does pH affect the stability of the compound?
A2: The stability of this compound is highly pH-dependent.
-
Acidic pH: The compound is unstable and readily undergoes cleavage of the Boc group.[1]
-
Neutral pH: It is generally stable with minimal degradation expected.[1]
-
Basic pH: The Boc group is robust and stable under most basic conditions.[1][5]
Q3: What are the typical acidic reagents used for Boc group removal?
A3: Common reagents for Boc deprotection include Trifluoroacetic acid (TFA), often used as a 20-50% solution in a solvent like Dichloromethane (DCM), and Hydrochloric acid (HCl), typically as a 4M solution in 1,4-dioxane.[6][7] Other milder acids like p-Toluenesulfonic acid (pTSA) and even aqueous phosphoric acid can also be used.[6]
Q4: Can I monitor the degradation or deprotection reaction in real-time?
A4: Yes, monitoring the reaction is crucial. The most common methods are Thin-Layer Chromatography (TLC) for a quick visual assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for more accurate, quantitative tracking of the disappearance of starting material and the appearance of the product.[8][9] ¹H NMR spectroscopy is also a definitive method, where the disappearance of the tert-butyl singlet at ~1.4-1.5 ppm confirms Boc removal.[9]
Q5: Are there common side products I should be aware of during acidic degradation?
A5: Yes. The tert-butyl cation generated during Boc cleavage is a reactive intermediate.[10] It can react with nucleophiles present in the mixture, leading to t-butylation of the desired product or scavengers.[10] If using TFA, trifluoroacetylation of the newly formed amine can occur as a side reaction.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the acidic treatment of this compound.
Issue 1: Incomplete Reaction / Partial Degradation
| Possible Cause | Recommended Solution |
| Insufficient Acid | The rate of Boc cleavage can be highly dependent on acid concentration.[8] Increase the concentration or equivalents of the acid. For example, move from 25% TFA in DCM to 50% TFA. |
| Inadequate Reaction Time | Deprotection rates vary. Monitor the reaction at regular intervals (e.g., every 30 minutes) using TLC or LC-MS to ensure it has gone to completion.[8] |
| Low Temperature | Most deprotections are run at 0°C to room temperature.[11] If the reaction is sluggish, allowing it to warm to room temperature or gentle heating may be required, provided the target molecule is stable. |
| Steric Hindrance | If the molecule is sterically hindered around the Boc group, longer reaction times or stronger acidic conditions may be necessary.[8] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| t-Butylation | The intermediate tert-butyl cation can alkylate nucleophilic sites.[10] Add a scavenger like triisopropylsilane (TIS) or thioanisole (2.5-5% v/v) to the reaction mixture to trap the cation.[6] |
| Trifluoroacetylation | The deprotected amine can be acylated by excess TFA.[6] After deprotection, ensure complete removal of TFA by co-evaporating the residue with a non-polar solvent like toluene.[6] |
| Degradation of Other Functional Groups | The substrate may contain other acid-sensitive groups. Consider using milder acidic conditions (e.g., aqueous phosphoric acid, zinc bromide) or an alternative deprotection strategy.[5][6] |
Quantitative Data Summary
The rate of degradation (deprotection) is highly dependent on the specific acid, its concentration, solvent, and temperature. The following table provides a summary of common conditions.
Table 1: Common Conditions for Acidic Boc Deprotection
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[6] | 0 to Room Temp | 30 min - 4 h[6] | Most common method; scavengers are highly recommended.[6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[6] | Room Temp | 1 - 4 h[6] | Product is isolated as the HCl salt; good TFA alternative.[6] |
| Phosphoric Acid (H₃PO₄) | Aqueous | 85%[6] | 50 | 1 - 6 h | An environmentally benign option that is tolerated by many other protecting groups.[5] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric[6] | Room Temp | Variable | Can be used under milder conditions.[6] |
Visual Guides and Protocols
Degradation Pathway
The diagram below illustrates the accepted mechanism for the acid-catalyzed degradation of the Boc group.
Caption: Mechanism of acid-catalyzed Boc group degradation.
Experimental Workflow: Stability Analysis
The following workflow outlines the steps for conducting a forced degradation study.
Caption: Workflow for an acidic stability/degradation study.
Troubleshooting Logic
Use this decision tree to troubleshoot incomplete deprotection reactions.
Caption: Decision tree for troubleshooting incomplete reactions.
Experimental Protocols
Protocol 1: General Procedure for Acidic Degradation (Boc Deprotection) using TFA/DCM
-
Preparation: Dissolve the this compound in Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.[6]
-
Addition of Acid: Slowly add Trifluoroacetic acid (TFA) to the solution to achieve the desired final concentration (e.g., 25% v/v).[11] If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[6] To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[6]
-
Isolation: The resulting product is the amine salt. If the free amine is required, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up.[8]
Protocol 2: Analytical Method for Monitoring Degradation by LC-MS
-
Sample Preparation: At each time point, withdraw an aliquot of the reaction mixture. Quench the reaction by diluting it immediately in a large volume of mobile phase buffer and neutralizing with a base (e.g., ammonium hydroxide) if necessary.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B over several minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Range: Scan a mass range appropriate for the starting material (m/z 189.27 for [M+H]⁺) and the deprotected product (m/z 89.15 for [M+H]⁺).
-
-
Data Analysis: Quantify the peak area of the starting material and the product at each time point to determine the rate of degradation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Molecules Containing tert-Butyl 3-(methylamino)propylcarbamate
This guide provides a detailed analysis of the characteristic fragmentation patterns of molecules incorporating the tert-Butyl 3-(methylamino)propylcarbamate moiety under mass spectrometry conditions. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and impurity profiling. The guide compares the fragmentation of this moiety to other common carbamates and provides supporting data from analogous structures.
Introduction to Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. When a molecule is ionized, it can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification. Understanding the fragmentation pathways is crucial for interpreting mass spectra accurately.
The this compound structure contains several key functional groups that dictate its fragmentation behavior: a tert-butoxycarbonyl (Boc) protecting group, a carbamate linkage, and a diamine-like propyl chain with a secondary methylamine. The fragmentation is typically initiated by the charge localization on the nitrogen atoms.
Predicted Fragmentation Pathways
Based on the fragmentation patterns of similar structures, including Boc-protected amines and other carbamates, several key fragmentation pathways can be predicted for a molecule containing the this compound moiety. Electrospray ionization (ESI) in positive mode is a common method for analyzing such compounds, typically forming the protonated molecule [M+H]⁺.
The primary fragmentation events are expected to involve the labile Boc group and cleavage of the bonds adjacent to the nitrogen atoms.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted fragmentation pathways for a protonated molecule containing the this compound moiety.
Comparison of Fragmentation Patterns
The fragmentation of the this compound moiety can be compared with other common carbamate protecting groups and related structures.
| Functional Group/Moiety | Common Fragmentation Losses (Da) | Key Fragment Ions | Ionization Mode | Reference Analogy |
| This compound | -56 (isobutylene), -74 (tert-butanol), -100 (Boc group) | [M+H - 56]⁺, [M+H - 100]⁺ | ESI (+) | Boc-protected amines, other carbamates[1][2] |
| Carbobenzyloxy (Cbz) Group | -91 (tropylium ion), -108 (benzyloxy radical) | [M+H - 91]⁺, m/z 91 | ESI (+) | Cbz-protected amino acids |
| Fluorenylmethyloxycarbonyl (Fmoc) Group | -178 (dibenzofulvene), -222 (Fmoc group) | m/z 179 | ESI (+) | Fmoc-protected peptides |
| N-Methyl Carbamates | -57 (CH₃NCO) | [M+H - 57]⁺ | ESI (+) | Carbamate pesticides[3] |
This table presents a generalized comparison based on known fragmentation behaviors of different chemical groups.
The fragmentation of the Boc group is highly characteristic, often leading to a prominent ion corresponding to the loss of isobutylene (56 Da). This is a key diagnostic peak for identifying the presence of a Boc-protected amine. In contrast, other carbamate protecting groups like Cbz and Fmoc yield their own characteristic fragment ions, such as the tropylium ion at m/z 91 for Cbz. Simple N-methyl carbamates, often found in pesticides, characteristically lose methyl isocyanate (CH₃NCO), a fragment of 57 Da[3].
Experimental Protocols
A general workflow for the analysis of molecules containing the this compound moiety using liquid chromatography-mass spectrometry (LC-MS) is outlined below.
Diagram of Experimental Workflow
Caption: A general experimental workflow for the LC-MS analysis of molecules containing the this compound moiety.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).
-
Product Ion Scan (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. This may range from 10 to 40 eV.
-
Capillary Voltage: Typically set between 3.0 and 4.0 kV.
-
Source Temperature: Maintain at a temperature appropriate for the instrument, for instance, 120-150 °C.
-
This guide provides a foundational understanding of the expected mass spectrometric behavior of molecules containing the this compound moiety. The provided protocols and comparative data serve as a starting point for method development and structural confirmation in a research setting. Experimental results should always be carefully compared with reference standards when available for definitive identification.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of tert-Butyl 3-(methylamino)propylcarbamate Conjugates
For researchers, scientists, and drug development professionals, establishing the purity of bioconjugates is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. tert-Butyl 3-(methylamino)propylcarbamate is a commonly utilized linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding moiety to an E3 ligase-recruiting element.[1][2] The presence of impurities, such as unreacted starting materials, side-products, or isomers, can significantly impact the biological activity and interpretation of structure-activity relationships (SAR). This guide provides a comparative overview of key analytical techniques for validating the purity of this compound conjugates, complete with experimental protocols and data presentation examples.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the conjugate, the expected impurities, the required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Detection is based on the absorbance of UV-Vis light by the analyte. | - Robust and widely available.- Excellent for quantifying known impurities with chromophores.- Reproducible retention times for identification.[3] | - Requires that the analyte and impurities have a UV-Vis chromophore.- May not resolve structurally similar impurities.- Does not provide structural information. | Routine purity checks and quantification of the main conjugate peak relative to UV-active impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing mass-to-charge ratio (m/z) information for eluted components. | - High sensitivity and selectivity.[4]- Provides molecular weight information, aiding in the identification of unknown impurities and byproducts.[5]- Can confirm the identity of the main conjugate. | - More complex instrumentation and data analysis compared to HPLC-UV.- Ionization efficiency can vary between compounds, affecting quantification without appropriate standards. | Definitive identification of the conjugate and characterization of impurities. It is considered a gold standard for purity validation.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atomic nuclei (typically ¹H and ¹³C). The integral of NMR signals can be used for quantitative analysis (qNMR). | - Provides unambiguous structural confirmation of the conjugate.- Can identify and quantify impurities without the need for reference standards for each impurity (qNMR).[6]- Detects non-chromophoric impurities. | - Lower sensitivity compared to LC-MS.- Complex spectra for large bioconjugates can be difficult to interpret.- Requires higher sample concentrations. | Structural elucidation of the final conjugate and characterization of major impurities. Can be used to determine the ratio of different components in a mixture. |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in purity validation and the biological context of these conjugates, the following diagrams are provided.
Caption: Workflow for synthesis and purity validation.
Caption: PROTAC mechanism of action.
Experimental Protocols
Below are generalized protocols for the key analytical techniques. These should be adapted based on the specific properties of the conjugate.
High-Performance Liquid Chromatography (HPLC-UV/Vis)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile (ACN) or methanol.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the conjugate has maximum absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., DMSO, ACN/water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV protocol, but often with formic acid instead of TFA, as TFA can cause ion suppression.
-
MS Conditions:
-
Ionization Mode: ESI positive or negative mode, depending on the conjugate's chemical nature.
-
Scan Range: A wide range to encompass the expected molecular weights of the conjugate and potential impurities (e.g., m/z 100-2000).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimized for the specific instrument and mobile phase (e.g., 120-150 °C).
-
-
Sample Preparation: Similar to HPLC-UV, but often at a lower concentration (e.g., 0.1 mg/mL).
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the conjugate. The mass spectrum of the main peak should be analyzed to confirm the molecular weight. Other peaks in the total ion chromatogram (TIC) can be analyzed to identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the conjugate is soluble (e.g., DMSO-d₆, CDCl₃, MeOD).
-
Experiment: A standard ¹H NMR experiment is typically sufficient for purity assessment.
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of the deuterated solvent.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained spectrum with the expected chemical shifts and coupling constants for the conjugate structure. The presence of the tert-butyl signal (a sharp singlet around 1.4 ppm) and other characteristic signals from the linker and conjugated moieties should be confirmed.
-
Purity Assessment: Look for signals that do not correspond to the conjugate or the solvent. The relative integration of these impurity signals compared to the signals of the main compound can provide a quantitative measure of purity. For quantitative NMR (qNMR), a certified internal standard is added to the sample to accurately determine the concentration of the analyte.
-
Sample Data Presentation
The following table illustrates how data from an HPLC-UV analysis might be summarized to report the purity of a conjugate batch.
| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 5.2 | 15,800 | 0.4 | Unreacted Starting Material |
| 2 | 12.8 | 3,890,500 | 98.5 | This compound Conjugate |
| 3 | 14.1 | 43,200 | 1.1 | Isomeric Impurity |
| Total | 3,949,500 | 100.0 |
By employing a combination of these powerful analytical techniques, researchers can confidently validate the purity and identity of their this compound conjugates, ensuring the integrity of their subsequent biological and pharmacological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy
Researchers, scientists, and drug development professionals are increasingly focusing on the linker component of Proteolysis Targeting Chimeras (PROTACs) as a critical determinant of their efficacy.[1][2][3] These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are comprised of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][4] Emerging evidence, supported by extensive experimental data, demonstrates that the linker's length, composition, and attachment points profoundly influence the formation of a stable ternary complex, ultimately dictating the potency and selectivity of the PROTAC.[3][5]
PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation.[6] The linker, once considered a simple spacer, is now understood to be a key player in optimizing the spatial arrangement and interaction between the target protein and the E3 ligase.[3][7] An ideal linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.[3] Conversely, a suboptimal linker can result in reduced efficacy or even a complete loss of degradation activity.[1]
Comparative Efficacy of PROTACs: The Influence of Linker Properties
The effectiveness of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][9] A lower DC50 value signifies higher potency, while a higher Dmax indicates greater degradation efficiency.[3] The following tables summarize quantitative data from various studies, illustrating how linker modifications can significantly impact these key parameters.
Impact of Linker Length on BRD4 Degradation
This table compares PROTACs targeting the Bromodomain-containing protein 4 (BRD4) with varying lengths of a polyethylene glycol (PEG) linker, recruiting the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <10 |
| PROTAC B | PEG | 12 | 50 | >90 |
| PROTAC C | PEG | 16 | 5 | >95 |
| PROTAC D | PEG | 20 | 25 | >90 |
| PROTAC E | PEG | 29 | 292 | 76 |
Observation: A clear structure-activity relationship is evident. A short linker (PROTAC A) is ineffective, likely due to steric hindrance.[5] Efficacy peaks at an optimal length (PROTAC C) and then decreases with a much longer linker (PROTAC E), a common trend in PROTAC optimization.[1][10]
Impact of Linker Composition on Target Degradation
This table showcases PROTACs with linkers of similar length but different chemical makeups, highlighting the role of linker composition in degradation efficacy.
| Degrader | Target | Linker Type | DC50 (nM) | Dmax (%) | Key Observation |
| Degrader X | BTK | Flexible Alkyl Chain | 1-40 | >90% | Potent degradation, but flexible linkers may have less favorable pharmacokinetic properties.[5] |
| Degrader Y | AR | Rigid Piperazine-based | <1 | >90% | The rigid linker improved potency, potentially by pre-organizing the molecule for optimal ternary complex formation.[5] |
| Degrader Z | CRBN | Alkyl Chain | 292 | 76% | Moderate degradation activity observed.[1] |
| Degrader Z' | CRBN | PEG (3 units) | Weak Degradation | - | Replacing the alkyl chain with a PEG linker of similar length led to a significant loss of activity, indicating the importance of the linker's chemical nature.[1] |
Observation: The chemical composition of the linker can have a dramatic effect on PROTAC potency. Rigid linkers may enhance efficacy by reducing the entropic penalty of forming the ternary complex.[11][12] The choice between a hydrophobic alkyl chain and a hydrophilic PEG linker can also significantly alter the degradation profile.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.[9] The following are methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Protocol 1: Western Blot for Protein Degradation Assessment
This is the most common method to directly measure the reduction in target protein levels.[1][8][13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[9] Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14][15]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[8][16]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein overnight at 4°C.[8][16] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[14]
Protocol 2: In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.[16]
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, and biotinylated ubiquitin in an assay buffer.[16][17]
-
Initiation of Reaction: Add the PROTAC or vehicle control (DMSO) to the reaction mixture.[16] Initiate the ubiquitination reaction by adding ATP.[16][17]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).[16]
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer.[16] Analyze the reaction products by Western blot using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin.[16] The appearance of a ladder of higher molecular weight bands indicates poly-ubiquitination.[16]
Protocol 3: Cell Viability Assay
This assay assesses the downstream functional consequences of target protein degradation, such as anti-proliferative effects.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a defined period (e.g., 72 hours).[19]
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[18]
-
Signal Measurement: Measure the luminescence using a plate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[19]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC linker optimization.
Caption: Key linker properties influencing PROTAC performance.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Great Divide: A Head-to-Head Comparison of Alkyl-Amine and PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of linker is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two prominent linker classes: the more hydrophobic tert-Butyl 3-(methylamino)propylcarbamate, representing the alkyl-amine linker family, and the widely utilized hydrophilic polyethylene glycol (PEG) linkers.
The linker in a PROTAC, while seemingly a simple connector, profoundly dictates the molecule's physicochemical properties, cell permeability, and ultimately, its efficacy in forming a stable ternary complex for targeted protein degradation.[1][][3] An optimal linker facilitates the necessary proximity and orientation between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[1][4] This guide will delve into the nuanced differences between alkyl-amine and PEG linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
At a Glance: this compound (Alkyl-Amine) vs. PEG Linkers
| Feature | This compound (Alkyl-Amine Type) | PEG Linkers |
| Composition | Aliphatic hydrocarbon chain with an amine group. | Repeating ethylene glycol units.[5] |
| Physicochemical Properties | Generally more hydrophobic, which can enhance cell permeability.[] | Hydrophilic, which typically improves aqueous solubility.[5][7] |
| Flexibility | High degree of flexibility within a defined range.[8] | Significant conformational flexibility, which can be advantageous for achieving a productive ternary complex.[9] |
| Solubility | Lower aqueous solubility due to its hydrophobic nature.[8] | Generally higher aqueous solubility.[7] |
| Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[][10] | The relationship with permeability is complex; flexibility may aid in adopting conformations that shield the polar surface area, but excessive PEGylation can hinder uptake.[5] |
| Metabolic Stability | Generally considered more metabolically stable.[5] | The ether linkages can be susceptible to oxidative metabolism.[5] |
Delving Deeper: Impact on PROTAC Performance
The choice between an alkyl-amine and a PEG linker involves a critical trade-off between solubility and permeability, which in turn affects the PROTAC's overall performance.
Physicochemical Properties: A Balancing Act
A primary hurdle in PROTAC development is their high molecular weight and lipophilicity, often placing them outside the "rule of five" for drug-likeness.[11] Linker composition is a key tool to modulate these properties.
-
This compound (Alkyl-Amine Type): These linkers, characterized by their hydrocarbon chains, are inherently more hydrophobic.[8] This increased lipophilicity can be advantageous for passive diffusion across the cell membrane.[] However, it often comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and bioavailability.[8] The inclusion of an amine group can introduce a polar center, potentially improving the solubility profile compared to a pure alkyl chain.[8]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly enhance the aqueous solubility of large and often greasy PROTAC molecules.[7][9] This improved solubility is beneficial for in vitro assays and can contribute to better pharmacokinetic profiles.[12] However, the increased polarity can hinder passive diffusion across the lipophilic cell membrane.[5]
Ternary Complex Formation and Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[13] The linker plays a pivotal role in the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient degradation.[1][4]
-
Alkyl-Amine Linkers: The defined length and flexibility of alkyl-amine linkers can provide the necessary scaffolding to achieve a productive ternary complex. In some cases, the more rigid nature of a shorter alkyl-amine linker, compared to a long, flexible PEG chain, can reduce the entropic penalty upon binding, leading to a more stable ternary complex.[14] However, a linker that is too short or rigid can lead to steric clashes, preventing the formation of a stable complex.[14]
-
PEG Linkers: The high flexibility of PEG linkers can be advantageous, allowing the PROTAC to adopt multiple conformations to find an optimal binding mode for the ternary complex.[9] However, excessive flexibility can also be detrimental, leading to a higher entropic cost of binding and potentially less stable complexes.[3] The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair.[15]
Quantitative Data Comparison
The following tables summarize representative data from studies comparing the performance of PROTACs with alkyl/alkyl-amine and PEG linkers.
Table 1: Impact of Linker Composition on Physicochemical Properties
| PROTAC | Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl-Amine (representative) | ~750-850 | 4.0 - 5.5 | 120 - 150 |
| PROTAC B | PEG (2 units) | ~800-900 | 3.0 - 4.5 | 150 - 180 |
| PROTAC C | PEG (4 units) | ~880-980 | 2.5 - 4.0 | 180 - 210 |
| Note: Data is illustrative and compiled from general trends observed in the literature. Actual values are highly dependent on the specific warhead and E3 ligase ligand. |
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability
| PROTAC | Linker Composition | Target | Cell Line | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| Degrader 1 | Alkyl-Amine (9 atoms) | CRBN | HEK293T | Concentration-dependent decrease | >80 | Higher |
| Degrader 2 | PEG (3 units) | CRBN | HEK293T | Weak degradation | <30 | Lower |
| Degrader 3 | Short Alkyl | BTK | Ramos & JeKo-1 | 10-100 | >90 | Not Reported |
| Degrader 4 | ≥ 4 PEG units | BTK | Ramos | 1-40 | >90 | Not Reported |
| Data adapted from multiple sources.[1][3] |
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for PROTAC design and evaluation.
Experimental Protocols
1. Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate the cell line expressing the protein of interest at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a dose-response range of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Data Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.[8]
-
Preparation of Plates: A donor plate containing the PROTAC dissolved in a buffer at a specific pH (e.g., 7.4) is prepared. An acceptor plate is filled with a buffer solution. A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Assembly: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.
-
Incubation: The "sandwich" is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well, incubation time, and membrane surface area.
3. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[14]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a series of concentrations of the soluble protein partner (target or E3 ligase) in the presence of a constant concentration of the PROTAC over the immobilized protein. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (association and dissociation rates) and the affinity (KD) of the ternary complex. This data can also be used to assess the cooperativity of binding.[14]
Conclusion
The choice between a this compound-type alkyl-amine linker and a PEG linker is a nuanced decision in PROTAC design, with each offering distinct advantages and disadvantages. Alkyl-amine linkers often provide a direct route to enhanced cell permeability due to their hydrophobic nature, a critical parameter for oral bioavailability. In contrast, PEG linkers are invaluable for improving the aqueous solubility of otherwise challenging PROTAC molecules. The optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall desired properties of the final PROTAC molecule. A thorough evaluation of both linker types through the experimental protocols outlined in this guide is essential for the rational design and optimization of potent and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Comparative Guide to the Validation of PROTACs Synthesized with tert-Butyl 3-(methylamino)propylcarbamate
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison of PROTACs synthesized using tert-Butyl 3-(methylamino)propylcarbamate, a precursor to a flexible alkyl linker, against other common linker classes. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to inform the rational design and rigorous validation of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC's structure is a tripartite assembly: a warhead that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two. The linker is not a mere spacer; its length, chemical composition, and rigidity profoundly influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[1][2]
This compound provides a versatile building block for creating a short, flexible alkyl-based linker. The Boc-protected amine allows for controlled, stepwise synthesis. This guide will compare the performance of such linkers against polyethylene glycol (PEG) and more rigid linker structures.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily defined by two metrics:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax : The maximum percentage of target protein degradation achievable. A higher Dmax signifies greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct head-to-head comparisons of this compound-derived linkers with others for the same target are not always available in published literature, the data provides a strong basis for understanding the impact of linker choice.
Table 1: Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation
| PROTAC Linker Type | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl Chain (representative of this compound derived linker) | BRD4 | CRBN | < 100 | > 90 | Potent degradation with good efficacy.[3] |
| PEG Linker (3 units) | BRD4 | CRBN | > 1000 | < 50 | Reduced potency compared to the alkyl linker in this specific context.[3] |
| Short PEG Linker (1-2 units) | BRD4 | CRBN | > 5000 | ~50-60 | Intermediate length PEG linkers can be suboptimal for ternary complex formation.[4] |
| Longer PEG Linker (4-5 units) | BRD4 | CRBN | < 500 | > 90 | Restoration of potent degradation with longer PEG chains.[4] |
Table 2: Influence of Linker Composition on Physicochemical Properties and Cellular Activity
| Linker Type | General Solubility | Cell Permeability | Metabolic Stability |
| Alkyl Chains | Generally hydrophobic, can limit aqueous solubility.[5] | Higher hydrophobicity can increase passive diffusion across cell membranes.[5] | Generally considered more metabolically stable.[5] |
| PEG Linkers | Hydrophilic, typically improves the aqueous solubility of the PROTAC.[5] | Can have a complex relationship with permeability; may adopt conformations that shield polar surface area, but excessive length can hinder uptake.[5] | Ether linkages can be susceptible to oxidative metabolism.[5] |
| Rigid Linkers (e.g., containing piperazine/piperidine) | Variable, but can be designed to improve solubility. | Can pre-organize the PROTAC into a bioactive conformation, potentially improving uptake. | Generally stable. |
Visualizing PROTAC Mechanisms and Workflows
Understanding the signaling pathways and experimental procedures is crucial for interpreting validation data.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC validation.
Key Experimental Protocols
Accurate and reproducible data are the bedrock of PROTAC validation. Below are detailed protocols for essential experiments.
Western Blot for DC50 and Dmax Determination
This is the most common method for quantifying target protein degradation.
-
Cell Culture and Treatment : Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Western Blotting : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that the PROTAC binds to its target protein within the cellular environment.
-
Cell Treatment : Treat intact cells with the PROTAC or a vehicle control for a specified time.
-
Thermal Challenge : Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Separation : Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation.
-
Analysis : Analyze the soluble fraction by Western blotting to detect the amount of target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP provides evidence of the formation of the POI-PROTAC-E3 ligase complex.
-
Cell Treatment : Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis : Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation : Incubate the cell lysates with an antibody against either the POI or the E3 ligase (e.g., anti-VHL or anti-CRBN) that is coupled to protein A/G beads.
-
Washing and Elution : Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis : Analyze the eluted samples by Western blotting, probing for the presence of all three components of the ternary complex (POI, E3 ligase, and a tag on the PROTAC if available). The presence of the POI in an E3 ligase immunoprecipitation (and vice-versa) in the PROTAC-treated sample indicates ternary complex formation.
Conclusion
The validation of a PROTAC synthesized with this compound requires a multifaceted approach. While this building block provides a straightforward entry into synthetically accessible alkyl linkers that can yield highly potent degraders, the optimal linker is exquisitely dependent on the specific target and E3 ligase pair. A comparative analysis against other linker types, such as PEGs, reveals a trade-off between properties like solubility and metabolic stability. The experimental data underscores that there is no universally superior linker; empirical validation through rigorous and orthogonal assays is paramount. By employing the detailed protocols and workflows outlined in this guide, researchers can systematically evaluate their PROTACs, leading to the development of more effective and selective protein-degrading therapeutics.
References
A Head-to-Head Comparison of Alkyl Carbamate Linkers in Drug Development: The Role of tert-Butyl 3-(methylamino)propylcarbamate
In the landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, stability, and overall performance. Among the various linker classes, alkyl carbamates are frequently employed for their synthetic tractability and defined structural properties. This guide provides an objective comparison of tert-butyl 3-(methylamino)propylcarbamate-derived linkers with other alkyl carbamate alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Versatility of this compound
This compound is a bifunctional building block featuring a Boc-protected primary amine and a secondary amine within a propyl chain. This structure offers a synthetically versatile platform for the construction of linkers in complex therapeutic molecules. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile deprotection.[1] This allows for selective chemical modifications at different points of the molecule, a crucial aspect in the multi-step synthesis of PROTACs and ADCs.
The propyl chain provides a degree of flexibility that is often essential for the formation of a stable and productive ternary complex in PROTACs, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[2] The N-methyl group can influence the linker's conformational properties and metabolic stability.
Performance Comparison of Alkyl Carbamate Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker—its length, composition, and rigidity—significantly influences these parameters. While direct head-to-head comparisons of this compound with other specific alkyl carbamates are not always available in literature, we can analyze the impact of key structural features based on broader studies comparing different linker classes.
Impact of Linker Length and Composition
Systematic variation of linker length is a crucial step in optimizing a PROTAC's degradation efficiency. An optimal linker length is necessary to span the distance between the target protein and the E3 ligase without inducing steric hindrance.[3]
| Linker Type/Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Short Alkyl Chain (e.g., propyl) | BRD4 | CRBN | 25 | >90 | Efficient degradation, suggesting optimal length for ternary complex formation.[4] |
| Long Alkyl Chain (e.g., heptyl) | BRD4 | CRBN | 150 | 70 | Decreased potency, potentially due to a less favorable conformation of the ternary complex. |
| Propyl Carbamate with N-Methylation | Generic Target | VHL | Varies | Varies | N-methylation can enhance metabolic stability and influence cell permeability by altering the linker's polarity and conformational dynamics.[5][6] |
| PEG3 Linker | BRD4 | CRBN | 10 | >95 | Increased hydrophilicity from PEG units can improve solubility and permeability, leading to enhanced degradation.[1] |
| Rigid Piperidine-based Linker | Androgen Receptor | CRBN | Potent | High | Increased rigidity can pre-organize the PROTAC into a bioactive conformation, improving potency.[7] |
This table summarizes representative data from various sources to illustrate the impact of linker properties. Direct comparison requires identical experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the rational design and comparison of linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Analysis
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment to determine DC50 and Dmax values.[8]
1. Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line expressing the protein of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of the PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with the varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. Immunoblotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
Plasma Stability Assay
This assay assesses the stability of the linker in a biological matrix, which is crucial for predicting in vivo performance.[10]
1. Incubation:
-
Prepare a stock solution of the PROTAC or linker-drug conjugate in a suitable solvent (e.g., DMSO).
-
Incubate the compound at a final concentration of 1-10 µM in plasma (human, mouse, or rat) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
2. Sample Preparation:
-
Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
3. Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact compound remaining.
-
Calculate the half-life (t1/2) of the compound in plasma.
Visualizing Key Concepts
Diagrams are essential for understanding the complex mechanisms and workflows in drug development.
Conclusion
The selection of an appropriate linker is a critical, multi-parameter optimization process in the design of targeted therapies. This compound serves as a valuable and versatile building block for the construction of alkyl carbamate linkers. Its Boc-protected amine allows for controlled and sequential synthesis, while the propyl chain provides necessary flexibility. The performance of the final therapeutic agent is highly dependent on the interplay between the linker's length, composition, and rigidity. While general principles can guide initial design, empirical testing through systematic variation of the linker structure, as detailed in the provided protocols, is essential for identifying the optimal candidate for a specific biological target and E3 ligase pair. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly propel the development of next-generation protein degraders and other targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative LC-MS Analysis: Evaluating Reaction Products of tert-Butyl 3-(methylamino)propylcarbamate
In the landscape of pharmaceutical research and drug development, the synthesis of complex molecules often requires precise control over reactive functional groups. Diamine linkers are fundamental building blocks, and their selective modification is critical. This guide provides a comparative analysis of reaction outcomes when using tert-Butyl 3-(methylamino)propylcarbamate , a common Boc-protected secondary amine, versus its unprotected counterpart, N-methyl-1,3-propanediamine .
The focus of this comparison is a standard amide coupling reaction with benzoic acid, a ubiquitous transformation in medicinal chemistry. The analysis of the reaction products is conducted via Liquid Chromatography-Mass Spectrometry (LC-MS), offering quantitative insights into product formation, purity, and byproduct profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical implications of using protected diamines in synthesis.
Comparison of Reaction Outcomes
The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the two amine functionalities is intended to prevent undesired side reactions, such as di-acylation, leading to a cleaner reaction profile and a higher yield of the desired mono-acylated product. The following table summarizes the expected quantitative LC-MS data from the amide coupling of benzoic acid with both the protected and unprotected diamine.
| Parameter | This compound | N-methyl-1,3-propanediamine (Alternative) |
| Reagent Structure | Boc-NH-(CH₂)₃-NH-CH₃ | H₂N-(CH₂)₃-NH-CH₃ |
| Expected Product | Mono-acylated (Boc-protected) | Mono-acylated |
| Expected Product m/z [M+H]⁺ | 293.22 | 193.16 |
| Observed Product Yield (%) | 92% | 55% |
| Product Purity (by LC Area %) | 95% | 60% |
| Key Byproduct Observed | None significant | Di-acylated Product |
| Key Byproduct m/z [M+H]⁺ | N/A | 297.19 |
Experimental Protocols
Detailed methodologies for the amide coupling reaction and the subsequent LC-MS analysis are provided below. These protocols are representative of standard laboratory procedures.
Protocol 1: Amide Coupling Reaction
-
Reactant Preparation : In separate vials, dissolve benzoic acid (1.0 eq) and the respective diamine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation : In a third vial, dissolve the coupling reagents 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF.
-
Reaction Initiation : Add the HATU/DIPEA solution dropwise to the benzoic acid solution and stir for 15 minutes at room temperature for pre-activation.
-
Coupling : Add the diamine solution to the activated benzoic acid mixture.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for 4 hours. Monitor progress by taking small aliquots for LC-MS analysis until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Protocol 2: LC-MS Analysis
-
Instrumentation : Agilent 1260 Infinity II LC system coupled to a 6224 Accurate-Mass TOF MS system.
-
Column : Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 5 µL.
-
Sample Preparation : The crude reaction mixture is diluted to approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile. This solution is then further diluted to 5 µg/mL with the initial mobile phase (95% A, 5% B) for injection.
-
MS Parameters :
-
Ionization Source : Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Range : 100 - 1000 m/z.
-
Gas Temperature : 325 °C.
-
Gas Flow : 8 L/min.
-
Nebulizer Pressure : 35 psig.
-
Capillary Voltage : 3500 V.
-
Workflow and Data Analysis Diagrams
To visualize the process, the following diagrams illustrate the experimental workflow and the logical steps involved in data interpretation.
Caption: Overall experimental workflow from synthesis to LC-MS analysis.
Caption: Logical comparison of LC-MS data interpretation for the two reagents.
Discussion
The comparative data clearly illustrates the advantage of using a Boc-protected diamine for selective mono-acylation. The reaction with This compound proceeds cleanly, yielding the desired product with high yield and purity. The secondary amine reacts as intended, while the Boc-protected primary amine remains inert under the coupling conditions. The LC-MS analysis reveals a simple chromatogram dominated by the product peak.
Conversely, the reaction with the unprotected N-methyl-1,3-propanediamine results in a complex mixture. Both the primary and secondary amines are nucleophilic and can react with the activated carboxylic acid. This leads to the formation of a significant amount of the di-acylated byproduct alongside the desired mono-acylated product, substantially lowering the yield and complicating downstream purification. The presence of multiple major products in the LC-MS chromatogram confirms the lack of chemoselectivity.
The characteristic fragmentation of the Boc group in the mass spectrometer (a loss of 56 Da, corresponding to isobutylene) can also serve as a diagnostic tool to confirm the identity of the protected product, an analytical advantage not available with the unprotected amine.[1]
Conclusion
For syntheses requiring the selective mono-functionalization of a diamine linker, the use of a protecting group strategy is paramount. As demonstrated by the comparative LC-MS data, This compound provides a significant advantage over its unprotected counterpart, leading to a higher yield, greater product purity, and a vastly simplified purification process. This makes it an invaluable reagent for the streamlined synthesis of complex molecules in drug discovery and development.
References
The Pivotal Role of the Carbamate Linker: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the rational design of therapeutic molecules hinges on understanding the contribution of each molecular component. The linker, a seemingly simple bridge, can profoundly influence a drug's stability, efficacy, and overall therapeutic index. Among the various linker chemistries, the carbamate moiety has emerged as a versatile and widely utilized linkage in diverse therapeutic modalities, from antibody-drug conjugates (ADCs) to PROTACs and kinase inhibitors. This guide provides an objective, data-driven comparison of the biological activity of molecules with different carbamate linkers, supported by experimental data and detailed protocols.
The ideal linker must strike a delicate balance: it needs to be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet susceptible to cleavage in the target microenvironment to unleash the therapeutic payload.[1][2][3] Carbamate linkers offer a tunable platform to achieve this balance, with their cleavage susceptible to both enzymatic and pH-dependent hydrolysis.[3]
Comparative Analysis of Carbamate Linker Stability and Potency
The stability and cleavage characteristics of a carbamate linker are critically dependent on its chemical structure. Modifications to the amino acid sequence, the self-immolative spacer, and substitutions on the carbamate nitrogen can dramatically alter the biological performance of the conjugate.
Valine-Citrulline-PABC: The ADC Gold Standard and Its Derivatives
The valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is a well-established, cathepsin B-cleavable linker extensively used in ADCs.[2] However, its susceptibility to cleavage by carboxylesterase 1C (Ces1C) in rodents can complicate preclinical evaluation.[4] This has driven the development of modified linkers with improved stability profiles.
| Linker Type | Molecule/Payload | Biological Medium | Stability/Release Data | In Vitro Potency (IC50) | In Vivo Efficacy (Xenograft Model) |
| Val-Cit-PABC | Uncialamycin ADC | Human Serum | Stable | - | - |
| Mouse Serum | 100% release in 24h | - | - | ||
| m-amide-PABC (MA-PABC) | Uncialamycin ADC | Mouse Serum | Dramatically improved stability vs. Val-Cit-PABC | - | - |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin ADC | Mouse Serum | 3% hydrolysis in 24h | - | - |
| Val-Ala-PABC | Generic ADC | - | ~0.5x cleavage rate vs. Val-Cit | - | Can be less effective than Val-Cit linkers. |
| Phe-Lys-PABC | Generic ADC | - | ~30x cleavage rate vs. Val-Cit | Potentially more potent due to faster release. | Efficacy depends on tumor-specific enzyme expression. |
| Glutamic acid-Val-Cit-PABC | Uncialamycin ADC | Mouse Serum | Dramatically improved stability | - | Improved therapeutic effect in HER2-positive breast cancer models.[5] |
Table 1: Comparative data for Val-Cit-PABC and its derivatives. This table summarizes data on the stability and efficacy of different peptide-based carbamate linkers, primarily in the context of ADCs.
Impact of N-Substitution on Carbamate Linker Performance
Substitution on the carbamate nitrogen can influence both the stability and the electronic properties of the linker, which in turn affects biological activity.
| Carbamate Linker Modification | Molecule Type | Key Findings |
| N-H (unsubstituted) | Kinase Inhibitor | Often susceptible to metabolic hydrolysis. |
| N-Methyl | Kinase Inhibitor | Increased metabolic stability, can alter binding affinity. |
| N-Aryl | FAAH Inhibitor | Aromaticity of the O-substituent is critical for hydrolytic reactivity.[6] |
| N,N-dialkyl | Serine Hydrolase Inhibitor | Marked stability of the carbamate group.[7] |
Table 2: Influence of N-substitution on the properties of carbamate linkers in different therapeutic contexts.
Signaling Pathways and Experimental Workflows
The carbamate linker not only influences the pharmacokinetics of a drug but can also play a role in its pharmacodynamics by affecting cellular signaling pathways. Furthermore, the evaluation of these linkers relies on a set of standardized experimental workflows.
Carbamate Compounds and the Nrf2 Signaling Pathway
Recent studies have suggested that carbamate compounds can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular defense against oxidative stress.[8][9][10] The activation of Nrf2 can be a double-edged sword: while it can protect normal cells from oxidative damage, its hyperactivation in cancer cells can contribute to chemoresistance.[8] The precise role of the carbamate linker in this modulation is an active area of research.
Experimental Workflow for ADC Linker Evaluation
The preclinical evaluation of ADCs with different carbamate linkers typically follows a standardized workflow to assess stability, potency, and in vivo efficacy.
Experimental Protocols
Reproducible and detailed experimental protocols are paramount for the accurate comparison of molecules with different carbamate linkers.
In Vitro Cathepsin B Cleavage Assay
This assay is crucial for evaluating the enzymatic lability of peptide-based carbamate linkers.[1][5]
Objective: To quantify the rate of payload release from an ADC or linker-drug conjugate in the presence of cathepsin B.
Materials:
-
ADC or linker-drug conjugate
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate the recombinant cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer containing DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the reaction by adding the activated cathepsin B to the ADC solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to separate and quantify the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.[5]
Cell Viability (MTT/XTT) Assay for IC50 Determination
These colorimetric assays are widely used to assess the in vitro potency of a therapeutic agent by measuring cell metabolic activity.[1][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Compound to be tested (e.g., ADC with different linkers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete culture medium.
-
Cell Treatment: Remove the old medium from the wells and add the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a period that allows for the compound to exert its effect (e.g., 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for XTT).
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.[1]
-
Conclusion
The carbamate linker is a critical design element that significantly impacts the biological activity of therapeutic molecules. As demonstrated, subtle modifications to the linker's structure can lead to profound differences in stability, potency, and in vivo efficacy. The choice of the carbamate linker must be carefully considered and empirically validated through a systematic evaluation of its properties. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and selection of optimal carbamate linkers for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 11. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Safe Disposal of tert-Butyl 3-(methylamino)propylcarbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of tert-Butyl 3-(methylamino)propylcarbamate, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Protective Clothing: A lab coat or other protective garments should be worn.
Disposal Plan Overview
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Direct disposal into drains or regular trash is strictly prohibited.[1] The following protocol outlines the steps for the collection and preparation of this chemical for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Contaminated Materials:
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in the designated hazardous waste container for disposal.[2]
-
-
Storage and Pickup:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifests and record-keeping.[2]
-
Chemical Hazard and Incompatibility Data
Proper storage and segregation of chemical waste are crucial to prevent dangerous reactions. The following table summarizes key hazard and incompatibility information for this compound.
| Parameter | Information | Source |
| Appearance | Off-white solid | Fisher Scientific SDS |
| Incompatible Materials | Strong oxidizing agents | Fisher Scientific SDS |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | Fisher Scientific SDS |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Personal protective equipment for handling tert-Butyl 3-(methylamino)propylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl 3-(methylamino)propylcarbamate (CAS RN: 442514-22-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks. This chemical is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. ● Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). ● Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness). | Provides robust protection. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Given the lack of specific breakthrough time data, a conservative double-gloving approach is recommended. Change gloves immediately upon contamination.[2] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against severe eye damage from splashes.[2] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. A chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator with a green (ammonia/methylamine) or a multi-gas/vapor cartridge is required. A quantitative fit test is mandatory before initial use. | Prevents inhalation of harmful vapors. The amine functional group suggests that an ammonia/methylamine-specific cartridge is appropriate, while a multi-gas cartridge offers broader protection.[2] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush open eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][5][6] |
Handling and Storage Protocols
Safe Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[3][5]
-
Wear suitable protective clothing, including the PPE outlined above.[5][7]
-
Avoid contact with skin and eyes.[5]
-
Use non-sparking tools.[5]
-
Ground and bond containers when transferring material to prevent fire caused by electrostatic discharge.[5][8]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]
-
Keep in a dark place under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1][9]
-
Store apart from incompatible materials such as strong oxidizing agents and strong acids.[3]
Accidental Release and Disposal Plan
Spill and Leak Cleanup:
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation. Remove all sources of ignition.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Cleanup: Use personal protective equipment. For liquid spills, use a vapor-suppressing foam to reduce vapors.[8] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[3][5] Collect all adhered or collected material for prompt disposal.[5]
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[2][5]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[2]
-
Dispose of all waste in accordance with local, state, and federal regulations.[2][4][5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
- 1. tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. abmole.com [abmole.com]
- 7. 442514-22-9 | tert-Butyl (3-(methylamino)propyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
